Letaxaban
Description
This compound is an orally active, tetrahydropyrimidin-2(1H)-one derivative and inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound does not affect bleeding time.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHAEMCVKDPMKO-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870262-90-1 | |
| Record name | Letaxaban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870262901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Letaxaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LETAXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3WB03966W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Letaxaban (TAK-442): A Preclinical Pharmacokinetic and Pharmacodynamic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Letaxaban, also known as TAK-442, is an orally active, selective, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Takeda, this compound was investigated for the treatment and prevention of thromboembolic disorders and acute coronary syndromes.[3][4] Although its clinical development was discontinued, the preclinical data generated for this compound provides valuable insights into the pharmacokinetic (PK) and pharmacodynamic (PD) properties of direct FXa inhibitors. This technical guide summarizes the key preclinical findings for this compound, presenting quantitative data in structured tables, detailing available experimental methodologies, and visualizing core concepts through diagrams.
Pharmacodynamics
This compound demonstrates potent and selective inhibition of Factor Xa. In vitro studies have quantified its inhibitory activity and selectivity against other serine proteases. Preclinical in vivo models have confirmed its antithrombotic efficacy.
In Vitro Activity
This compound exhibits high affinity for human FXa with a Ki of 1.8 nM.[5] Its inhibitory potency has also been assessed in plasma from different species.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference(s) |
| IC50 (endogenous FXa) | Human | 53 nM | [2] |
| IC50 (endogenous FXa) | Rat | 32 nM | [2] |
| Ki (human FXa) | Human | 1.8 nM | [5] |
| Doubling FXa-induced clotting time | Human Plasma | 0.19 µM | [5] |
| Doubling Prothrombin Time (PT) | Human Plasma | 0.55 µM | [5] |
| Doubling aPTT | Human Plasma | 0.59 µM | [5] |
This compound demonstrates significant selectivity for FXa over other serine proteases involved in coagulation and fibrinolysis.[1]
Table 2: Selectivity Profile of this compound (IC50 values)
| Protease | IC50 (nM) | Reference(s) |
| Factor Xa | 2.2 | [1] |
| Thrombin | 1200 | [1] |
| Factor IXa | 4500 | [1] |
| t-PA | 44000 | [1] |
| Trypsin | >60000 | [1] |
In Vivo Efficacy
The antithrombotic effect of this compound has been evaluated in a rabbit model of arteriovenous shunt thrombosis. The compound demonstrated a dose-dependent reduction in thrombus formation.
Table 3: In Vivo Antithrombotic Efficacy of this compound in Rabbits
| Parameter | Value | Reference(s) |
| ID50 (Thrombosis Prevention) | 41 mcg/kg | [1] |
Pharmacokinetics
Pharmacokinetic studies in monkeys have characterized the absorption, distribution, and clearance of this compound. The compound exhibits good oral bioavailability.[1]
Table 4: Pharmacokinetic Parameters of this compound in Monkeys
| Parameter | Route | Dose | Value | Reference(s) |
| Volume of Distribution (Vdss) | Intravenous | 0.1 mg/kg | 579 mL/kg | [1] |
| Clearance (CL) | Intravenous | 0.1 mg/kg | 708 mL/h/kg | [1] |
| AUC | Oral | 1 mg/kg | 760 ng.h/mL | [1] |
| Mean Residence Time (MRT) | Oral | 1 mg/kg | 6.96 h | [1] |
| Oral Bioavailability (F) | - | - | 52.5% | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not extensively published. However, based on the available information and general knowledge of similar compound testing, the following methodologies are described.
In Vitro Factor Xa Inhibition Assay
The inhibitory activity of this compound against Factor Xa was likely determined using a chromogenic substrate-based assay.
-
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXa on a specific chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity.[6][7]
-
General Procedure:
-
Purified human Factor Xa is incubated with varying concentrations of this compound.
-
A chromogenic substrate for FXa is added to the mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the absorbance of the solution is measured using a spectrophotometer at a wavelength specific to the chromophore released.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Note: The specific buffer compositions, enzyme and substrate concentrations, and incubation times used for the this compound assays are not detailed in the available literature.
In Vivo Thrombosis Model (Rabbit Arteriovenous Shunt)
The antithrombotic efficacy of this compound was evaluated in a rabbit model of arteriovenous (AV) shunt thrombosis.[1]
-
Animal Model: Male Japanese White rabbits were used.[1]
-
Procedure:
-
An extracorporeal AV shunt is created by cannulating an artery and a vein.
-
A thrombogenic stimulus, such as a silk thread or a tissue factor-coated surface, is placed within the shunt to induce thrombus formation.
-
This compound or vehicle is administered to the animals, typically via intravenous bolus followed by a continuous infusion.
-
After a set period, the shunt is removed, and the formed thrombus is excised and weighed.
-
The dose-response relationship is determined to calculate the ID50, the dose required to inhibit thrombus formation by 50%.
-
-
Note: Specifics regarding the anesthetic regimen, the exact nature of the thrombogenic stimulus, and the duration of the experiment for the this compound study are not explicitly stated in the provided references.
Pharmacokinetic Study in Monkeys
The pharmacokinetic profile of this compound was determined in monkeys.[1]
-
Animal Model: The specific species of monkey (e.g., Cynomolgus, Rhesus) is not specified in the abstract.
-
Procedure:
-
Intravenous Administration: A single dose of this compound (0.1 mg/kg) was administered intravenously. Blood samples were collected at various time points post-dose.
-
Oral Administration: A single oral dose of this compound (1 mg/kg) was administered. Blood samples were collected at multiple time points.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Vdss, CL, AUC, and MRT were calculated using non-compartmental analysis of the plasma concentration-time data. Oral bioavailability was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.
-
-
Note: Details on the monkey strain, age, weight, fasting conditions, blood collection schedule, and the specifics of the bioanalytical method are not available in the public domain.
Visualizations
Signaling Pathway: Coagulation Cascade and this compound's Mechanism of Action
Caption: Mechanism of action of this compound in the coagulation cascade.
Experimental Workflow: In Vivo Thrombosis Model
Caption: General workflow for the in vivo rabbit arteriovenous shunt thrombosis model.
References
- 1. Anti-thrombotic effect of a factor Xa inhibitor TAK-442 in a rabbit model of arteriovenous shunt thrombosis stimulated with tissue factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. lancet.co.za [lancet.co.za]
- 7. emedicine.medscape.com [emedicine.medscape.com]
In Vitro Characterization of Letaxaban's Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Letaxaban (TAK-442), a potent and selective direct inhibitor of Factor Xa (FXa). The document details its inhibitory activity, selectivity profile, and effects on coagulation parameters, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key concepts through diagrams.
Core Inhibitory Activity of this compound
This compound is an orally active, small molecule that directly, selectively, and reversibly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action involves binding to the active site of FXa, thereby blocking its ability to convert prothrombin to thrombin and ultimately preventing fibrin clot formation.
Enzyme Inhibition Kinetics
The potency of this compound against human Factor Xa has been determined through enzyme kinetic studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify its inhibitory power.
| Parameter | Value | Reference |
| Ki (human Factor Xa) | 1.8 nM | [1][3] |
| IC50 (human Factor Xa) | 2.2 nM | [4] |
Selectivity Profile
A crucial aspect of a targeted inhibitor is its selectivity for the intended target over other related enzymes. This compound demonstrates high selectivity for Factor Xa over other serine proteases involved in coagulation and fibrinolysis.
| Enzyme | IC50 (nM) | Selectivity vs. FXa (approx. fold) | Reference |
| Factor Xa | 2.2 | - | [4] |
| Thrombin | 1200 | >545 | [4] |
| Factor IXa | 4500 | >2045 | [4] |
| Tissue Plasminogen Activator (t-PA) | 44000 | >20000 | [4] |
| Trypsin | >60000 | >27272 | [4] |
Note: Selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for Factor Xa.
Effects on In Vitro Coagulation
The anticoagulant activity of this compound is further characterized by its effects on plasma-based coagulation assays, which measure the time to clot formation through different pathways of the coagulation cascade.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
This compound prolongs both PT and aPTT in a concentration-dependent manner, reflecting its inhibition of the common pathway of coagulation. The concentration required to double the clotting time is a standard measure of its anticoagulant effect in vitro.
| Assay | Concentration to Double Clotting Time (µM) in Human Plasma | Reference |
| FXa-induced Clotting Time | 0.19 | [1][3] |
| Prothrombin Time (PT) | 0.55 | [1][3] |
| Activated Partial Thromboplastin Time (aPTT) | 0.59 | [1][3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Enzyme Inhibition Assay (Determination of Ki and IC50)
Objective: To determine the inhibitory potency and selectivity of this compound against Factor Xa and other serine proteases.
Materials:
-
Purified human Factor Xa and other serine proteases (thrombin, Factor IXa, t-PA, trypsin).
-
Chromogenic substrate specific for each protease.
-
This compound (TAK-442) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength).
-
Microplate reader.
Procedure:
-
A solution of the target enzyme (e.g., Factor Xa) is prepared in the assay buffer.
-
Varying concentrations of this compound are pre-incubated with the enzyme for a defined period to allow for binding equilibrium.
-
The enzymatic reaction is initiated by the addition of the specific chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve.
-
For Ki determination, reaction rates are measured at different substrate and inhibitor concentrations, and the data are analyzed using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).
In Vitro Coagulation Assays (PT and aPTT)
Objective: To assess the anticoagulant effect of this compound in human plasma.
Materials:
-
Pooled normal human plasma (citrated).
-
This compound (TAK-442) at various concentrations.
-
PT reagent (containing tissue factor and phospholipids).
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride solution.
-
Coagulometer.
Procedure:
-
Pooled normal human plasma is spiked with various concentrations of this compound or vehicle control.
-
For PT: The plasma sample is incubated at 37°C. The PT reagent is added, and the time to clot formation is measured by the coagulometer after the addition of calcium chloride.
-
For aPTT: The plasma sample is incubated at 37°C with the aPTT reagent. After a specific incubation period, calcium chloride is added, and the time to clot formation is measured by the coagulometer.
-
The clotting times are recorded for each this compound concentration.
-
The concentration of this compound required to double the baseline clotting time is determined from the dose-response curve.
Visualizations
Signaling Pathway: Coagulation Cascade and this compound's Mechanism of Action
Caption: Mechanism of Action of this compound in the Coagulation Cascade.
Experimental Workflow: In Vitro Characterization of this compound
References
- 1. This compound (TAK-442) | FXa inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Letaxaban's Interaction with Protease-Activated Receptor 1 (PAR1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Letaxaban (TAK-442) is a direct inhibitor of coagulation Factor Xa (FXa). While its primary mechanism of action is the potent and selective inhibition of FXa, downstream effects on protease-activated receptor 1 (PAR1) signaling have been observed. This technical guide provides a comprehensive overview of the indirect interaction between this compound and PAR1. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The information is intended to support further research and drug development efforts in the fields of anticoagulation and inflammation.
Introduction
Protease-activated receptor 1 (PAR1), a G-protein coupled receptor, is a key mediator of thrombin-induced cellular responses, including platelet aggregation and endothelial cell activation. Thrombin, the primary physiological activator of PAR1, is generated from prothrombin by Factor Xa (FXa). This compound, as a direct FXa inhibitor, curtails the generation of thrombin, thereby indirectly attenuating PAR1 signaling.[1] Recent studies have indicated that this compound's therapeutic effects may extend beyond anticoagulation to include anti-inflammatory properties, mediated in part through the modulation of PAR1 signaling pathways in endothelial cells.[2][3] This guide will delve into the specifics of this indirect interaction.
Quantitative Data
The interaction of this compound with PAR1 is characterized by its potent inhibition of FXa, which subsequently reduces PAR1 activation. Direct binding of this compound to PAR1 has not been reported. The following tables summarize the key quantitative data available.
Table 1: this compound Inhibitory Activity
| Target | Parameter | Value | Reference |
| Factor Xa (free) | IC50 | 2.3 nM | [4] |
| Factor Xa (clot-bound) | IC50 | 8.2 nM | [4] |
Table 2: Effect of this compound on PAR1-Mediated Cellular Responses
| Cell Type | Agonist | Response Measured | This compound (TAK-442) Concentration | Inhibition | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | FXa | MCP-1 Production | 1 µM | Significant | [2][3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Thrombin | MCP-1 Production | 1 µM | Not Significant | [2][3] |
| hPAR1/CHO-K1 cells | FXa (0.03 U/mL) | Intracellular Ca2+ Mobilization | 1 µM | ~80% | [2] |
| hPAR1/CHO-K1 cells | Thrombin (0.003 U/mL) | Intracellular Ca2+ Mobilization | 1 µM | ~20% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PAR1 signaling.
Factor Xa Inhibition Assay
This protocol determines the in vitro potency of this compound to inhibit human Factor Xa.
-
Materials:
-
Human Factor Xa
-
Chromogenic substrate for FXa (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4)
-
This compound (TAK-442)
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of human Factor Xa in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in the same buffer.
-
In a 96-well microplate, add the FXa solution to wells containing either this compound dilutions or vehicle control.
-
Incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic FXa substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
Endothelial Cell Culture and MCP-1 Production Assay
This protocol assesses the effect of this compound on agonist-induced Monocyte Chemoattractant Protein-1 (MCP-1) production in human endothelial cells.
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with appropriate growth factors and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
For experiments, cells are seeded in multi-well plates and grown to confluence.
-
-
MCP-1 Production Assay:
-
Prior to the experiment, the cell culture medium is replaced with a serum-free medium for a period of starvation (e.g., 4-6 hours).
-
Cells are pre-incubated with various concentrations of this compound (TAK-442) or vehicle control for a defined period (e.g., 30 minutes).
-
Following pre-incubation, cells are stimulated with either Factor Xa or thrombin at predetermined concentrations.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Results are expressed as the percentage of MCP-1 production relative to the agonist-only control.
-
Intracellular Calcium Mobilization Assay
This protocol measures the effect of this compound on PAR1-mediated intracellular calcium release in a recombinant cell line.
-
Cell Line:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with human PAR1 (hPAR1/CHO-K1) are used.
-
Cells are maintained in a suitable culture medium containing a selection agent to ensure continued expression of the receptor.
-
-
Calcium Mobilization Assay:
-
hPAR1/CHO-K1 cells are seeded into black-walled, clear-bottom 96-well microplates and allowed to attach overnight.
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
After loading, the cells are washed with the buffer to remove excess dye.
-
The microplate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement and automated liquid handling.
-
A baseline fluorescence reading is established.
-
This compound (TAK-442) or vehicle control is added to the wells, and the fluorescence is monitored for a short period to ensure no direct effect on baseline calcium levels.
-
The cells are then stimulated by the addition of either Factor Xa, thrombin, or a direct PAR1 agonist peptide (e.g., SFLLRN-NH2).
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is recorded over time.
-
The peak fluorescence response is used to quantify the level of receptor activation.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the peak response compared to the agonist-only control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: this compound's indirect effect on the PAR1 signaling pathway leading to MCP-1 production.
Figure 2: Experimental workflow for the MCP-1 production assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
Letaxaban (TAK-442): A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Letaxaban (TAK-442) is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa (FXa) that was under development for the prevention and treatment of thromboembolic disorders. As a key enzyme in the coagulation cascade, FXa represents a critical target for anticoagulant therapy. This compound demonstrated high affinity and selectivity for FXa, leading to effective inhibition of thrombin generation and thrombus formation in preclinical models. Clinical development, however, was discontinued. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and clinical trial findings. Detailed experimental protocols for key assays and a depiction of its interaction with the Protease-Activated Receptor 1 (PAR-1) signaling pathway are also presented to facilitate further research and understanding of this compound and the broader class of FXa inhibitors.
Mechanism of Action
This compound is a direct, competitive inhibitor of Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin. This inhibition of thrombin generation is the central mechanism through which this compound exerts its anticoagulant effect.
Beyond its primary anticoagulant activity, this compound has been shown to possess anti-inflammatory properties. This is attributed to its ability to modulate Protease-Activated Receptor 1 (PAR-1) signaling, a pathway implicated in the crosstalk between coagulation and inflammation.
Signaling Pathway
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.
The Anti-Inflammatory Properties of Letaxaban: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Letaxaban (TAK-442) is a potent, orally bioavailable, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Beyond its well-established anticoagulant effects, emerging preclinical evidence suggests that this compound possesses significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to facilitate further research in this promising area. The primary mechanism underlying this compound's anti-inflammatory effects involves the inhibition of FXa-mediated activation of Protease-Activated Receptor 1 (PAR-1), a key signaling pathway implicated in inflammatory responses in vascular endothelial cells. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding therapeutic potential of Factor Xa inhibitors beyond anticoagulation.
Introduction: The Intersection of Coagulation and Inflammation
The coagulation and inflammatory cascades are intricately linked, with significant crosstalk between the two systems. Activated coagulation factors, including Factor Xa (FXa), can directly induce pro-inflammatory responses in various cell types.[1] FXa has been shown to upregulate the expression of adhesion molecules and pro-inflammatory cytokines, contributing to the pathogenesis of various inflammatory and cardiovascular diseases.
Direct oral anticoagulants (DOACs) that target FXa, such as rivaroxaban and apixaban, have demonstrated anti-inflammatory effects in both preclinical and clinical settings.[2][3] These effects are attributed to the inhibition of FXa's pro-inflammatory signaling, which is often independent of its role in coagulation. This compound, as a member of this class, is emerging as a compound of interest for its potential dual anticoagulant and anti-inflammatory activities.[4]
Mechanism of Action: this compound's Role in Attenuating FXa-Induced Inflammation
The primary anti-inflammatory mechanism of this compound is its direct and selective inhibition of FXa.[5] By binding to the active site of FXa, this compound prevents it from activating downstream targets, including prothrombin and, importantly for inflammation, Protease-Activated Receptor 1 (PAR-1).[4][6]
The FXa-PAR-1 Signaling Pathway
PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. FXa can directly cleave and activate PAR-1 on endothelial cells, initiating a signaling cascade that results in the production of various pro-inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1). MCP-1 is a potent chemokine that plays a crucial role in the recruitment of monocytes to sites of inflammation.
This compound's inhibition of FXa blocks this activation of PAR-1, thereby attenuating the downstream inflammatory signaling.
Figure 1: this compound's inhibition of the FXa-PAR-1 signaling pathway.
Quantitative Data: In Vitro Efficacy of this compound
A key preclinical study by Shinozawa et al. provides quantitative data on the anti-inflammatory effects of this compound. The study investigated the inhibition of FXa-induced MCP-1 production in Human Umbilical Vein Endothelial Cells (HUVECs).
| Compound | Concentration | Inhibition of FXa-induced MCP-1 Production (%) | Reference |
| This compound (TAK-442) | 1 µM | Significant Reduction | [6] |
| This compound (TAK-442) | >1 µM | Concentration-dependent Inhibition | [6] |
| Vorapaxar (PAR-1 Antagonist) | 0.1 µM | Complete Inhibition | [6] |
Table 1: Summary of quantitative data on the inhibition of FXa-induced MCP-1 production.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties, based on the work of Shinozawa et al.
Cell Culture and Stimulation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Seeding: HUVECs are seeded into 24-well plates and grown to confluence.
-
Starvation: Prior to stimulation, cells are washed with phosphate-buffered saline (PBS) and incubated in serum-free medium for 4 hours.
-
Inhibitor Pre-incubation: this compound (TAK-442) or other inhibitors (e.g., Vorapaxar) are added to the cells at various concentrations and pre-incubated for 30 minutes.
-
Stimulation: Factor Xa (e.g., at a concentration of 10 nM) is added to the wells to induce an inflammatory response.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere of 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C for subsequent analysis.
MCP-1 Quantification (ELISA)
-
Assay: The concentration of MCP-1 in the collected cell culture supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Procedure: Briefly, standards and samples are added to a microplate pre-coated with a monoclonal antibody specific for human MCP-1. After washing, a biotinylated antibody specific for MCP-1 is added. Following another wash, streptavidin-horseradish peroxidase conjugate is added. A substrate solution is then added, and the color development is stopped.
-
Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The concentration of MCP-1 in the samples is calculated by comparing the optical density of the samples to the standard curve.
Figure 2: Experimental workflow for assessing this compound's effect on MCP-1.
Calcium Mobilization Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing PAR-1 are used.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Inhibitor Pre-incubation: this compound or other inhibitors are added to the cells.
-
Stimulation: The cells are stimulated with FXa.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence imaging system. An increase in fluorescence intensity indicates calcium mobilization.
Discussion and Future Directions
The available preclinical data strongly support the hypothesis that this compound possesses anti-inflammatory properties mediated through the inhibition of the FXa-PAR-1 signaling pathway.[4][6] This dual mechanism of action, combining anticoagulation with anti-inflammation, positions this compound as a potentially valuable therapeutic agent for thrombo-inflammatory disorders.
Further research is warranted to fully elucidate the anti-inflammatory profile of this compound. Future studies should investigate:
-
The effect of this compound on a broader range of inflammatory markers and cell types.
-
The in vivo efficacy of this compound in animal models of inflammatory diseases.
-
The potential for synergistic effects when combined with other anti-inflammatory agents.
-
The translation of these preclinical findings into the clinical setting. While clinical trials of this compound have primarily focused on its anticoagulant efficacy and safety in acute coronary syndrome, future clinical investigations could explore its impact on inflammatory biomarkers.[7][8]
Conclusion
This compound is a direct FXa inhibitor with demonstrated anti-inflammatory effects in preclinical models. Its ability to inhibit FXa-induced MCP-1 production in endothelial cells by blocking the PAR-1 signaling pathway highlights its potential as a therapeutic agent with a dual mechanism of action. The detailed experimental protocols provided in this guide are intended to facilitate further research into the anti-inflammatory properties of this compound and other Factor Xa inhibitors, ultimately paving the way for novel treatment strategies for a range of thrombo-inflammatory conditions.
References
- 1. Anti-Inflammatory and Anticancer Effects of Anticoagulant Therapy in Patients with Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Anticoagulation: A Comprehensive Review of Non-Vitamin K Oral Anticoagulants (NOACs) in Inflammation and Protease-Activated Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antiplatelet effects of non-vitamin K antagonist oral anticoagulants in acute phase of ischemic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Letaxaban (TAK-442): In Vitro Assay Protocols for Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Letaxaban, also known as TAK-442, is a potent, selective, and orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[2][3] Its mechanism of action makes it a subject of interest for the development of anticoagulant therapies.[4]
This document provides detailed protocols for two common in vitro assays used to characterize the inhibitory activity of this compound on Factor Xa: a fluorometric assay and a chromogenic assay. These assays are fundamental for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Mechanism of Action: Direct FXa Inhibition
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways.[5] It is responsible for the proteolytic cleavage of prothrombin to generate thrombin, the final enzyme in the cascade that converts fibrinogen to fibrin.
This compound is a direct competitive inhibitor of Factor Xa.[1] Unlike indirect inhibitors such as heparin, which require a cofactor like antithrombin, this compound binds directly to the active site of both free FXa and FXa complexed within the prothrombinase complex. This direct inhibition prevents the downstream amplification of the coagulation cascade, leading to a potent anticoagulant effect.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against Factor Xa and its selectivity over other related serine proteases.
| Parameter | Value | Enzyme/System | Reference |
| Ki | 1.8 nM | Human Factor Xa | [5] |
| IC50 | 2.2 nM | Factor Xa | [1] |
| IC50 | 1200 nM | Thrombin | [1] |
| IC50 | 4500 nM | Factor IXa | [1] |
| IC50 | 44000 nM | t-PA | [1] |
| IC50 | >60000 nM | Trypsin | [1] |
| IC50 | 0.34 µM | FXa-induced MCP-1 Production in HUVECs | [6] |
Experimental Protocols
Fluorometric Assay for FXa Inhibition
This protocol is adapted from commercially available Factor Xa inhibitor screening kits and provides a high-throughput method for determining the potency of inhibitors.
Principle:
The assay utilizes a synthetic fluorogenic substrate that is specifically cleaved by Factor Xa to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). In the presence of an inhibitor like this compound, the enzymatic activity of FXa is reduced, leading to a decrease in the fluorescence signal. The degree of inhibition is proportional to the concentration of the inhibitor.
Materials:
-
Human Factor Xa (active enzyme)
-
Fluorogenic FXa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)
-
This compound (or other test compounds)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~450 nm)
-
Positive control inhibitor (optional, e.g., a known FXa inhibitor)
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to the desired test concentrations in Assay Buffer.
-
Dilute the Factor Xa enzyme to the working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare the FXa substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted Factor Xa solution to each well of the 96-well plate.
-
Add 10 µL of the serially diluted this compound solutions to the respective wells. For the control wells (100% activity), add 10 µL of Assay Buffer (with the same percentage of solvent as the compound dilutions).
-
If using a positive control, add 10 µL of the prepared positive control inhibitor solution to designated wells.
-
-
Incubation:
-
Mix the contents of the wells gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the FXa substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = ~350/450 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Chromogenic Assay for FXa Inhibition
This protocol is based on the principle of measuring the color change resulting from the cleavage of a chromogenic substrate by Factor Xa.
Principle:
The chromogenic assay employs a synthetic substrate containing a p-nitroaniline (pNA) moiety. When cleaved by active Factor Xa, free pNA is released, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The presence of an inhibitor like this compound reduces the amount of free pNA generated, and the decrease in absorbance is proportional to the inhibitor concentration.
Materials:
-
Human Factor Xa (active enzyme)
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 5 mM CaCl2)
-
This compound (or other test compounds)
-
Stopping Reagent (e.g., 20% acetic acid)
-
96-well clear microplate, flat bottom
-
Absorbance microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of this compound as described for the fluorometric assay.
-
Dilute Factor Xa to its working concentration in Assay Buffer.
-
Prepare the chromogenic substrate solution in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted Factor Xa solution to each well.
-
Add 25 µL of the serially diluted this compound solutions or control buffer to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for a fixed time (e.g., 5-15 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.
-
-
Reaction Termination:
-
Stop the reaction by adding 25 µL of the Stopping Reagent to each well.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. | BioWorld [bioworld.com]
- 2. drugs.com [drugs.com]
- 3. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Anti-thrombotic effect of a factor Xa inhibitor TAK-442 in a rabbit model of arteriovenous shunt thrombosis stimulated with tissue factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assay for Determining Letaxaban Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Accurate determination of its potency is essential for preclinical and clinical development, as well as for quality control in manufacturing. This application note provides a detailed protocol for a cell-free, chromogenic-based assay to determine the potency of this compound and other direct FXa inhibitors. The chromogenic anti-Xa assay is a reliable and reproducible method that offers high sensitivity and is amenable to a high-throughput format.
Principle of the Assay
The chromogenic anti-Xa assay is a functional, cell-free assay that measures the inhibitory activity of substances like this compound on Factor Xa. The principle of the assay involves a competitive reaction. In the assay, a known amount of Factor Xa is incubated with a plasma sample containing the inhibitor (this compound). The inhibitor binds to and inactivates a portion of the Factor Xa. Subsequently, a chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of Factor Xa and is coupled to a chromophore (like p-nitroaniline), is added. The residual, active Factor Xa cleaves the chromogenic substrate, releasing the chromophore, which results in a color change that can be measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample. By testing a range of this compound concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated to quantify its potency.
Coagulation Cascade Signaling Pathway
The following diagram illustrates the central role of Factor Xa in the coagulation cascade.
Caption: Role of Factor Xa in the Coagulation Cascade.
Materials and Reagents
-
This compound (TAK-442)
-
Human Factor Xa (purified)
-
Chromogenic Factor Xa substrate (e.g., S-2765 or similar)
-
Tris-buffered saline (TBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes and sterile, disposable tips
-
Normal human plasma (pooled, citrated)
-
Other Factor Xa inhibitors for comparison (e.g., Apixaban, Rivaroxaban) - optional
-
DMSO (for dissolving compounds)
Experimental Protocol
This protocol is designed for a 96-well plate format and can be scaled as needed.
1. Preparation of Reagents:
-
Assay Buffer: Prepare TBS containing 0.1% BSA.
-
Factor Xa Solution: Reconstitute purified human Factor Xa in Assay Buffer to a working concentration of 2 nM. The optimal concentration may need to be determined empirically.
-
Chromogenic Substrate Solution: Reconstitute the chromogenic substrate in purified water to a stock concentration of 2 mM, then dilute to a working concentration of 0.5 mM in Assay Buffer just before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.01 nM) for generating a dose-response curve. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 10 µL of the serially diluted this compound solutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 20 µL of the Factor Xa solution to all wells.
-
Mix gently by tapping the plate and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 15 minutes) by adding 20 µL of 50% acetic acid and then read the absorbance at 405 nm.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Chromogenic Anti-Xa Assay Workflow.
Data Analysis
-
For kinetic data, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
For endpoint data, use the final absorbance values.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀ sample - V₀ blank) / (V₀ control - V₀ blank)) Where:
-
V₀ sample is the reaction velocity in the presence of this compound.
-
V₀ control is the reaction velocity with the vehicle control.
-
V₀ blank is the reaction velocity in the absence of Factor Xa.
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of Factor Xa activity.
Data Presentation
The potency of this compound against Factor Xa is summarized in the table below, along with data for other known Factor Xa inhibitors for comparison.
| Compound | Target | IC50 (nM) | Selectivity vs. Thrombin (Fold) |
| This compound (TAK-442) | Factor Xa | 2.2 [1] | ~545 [1] |
| Apixaban | Factor Xa | 0.8 | >10,000 |
| Rivaroxaban | Factor Xa | 0.7 | >10,000 |
| Edoxaban | Factor Xa | 2.3 | >10,000 |
Note: IC50 values for comparative compounds are approximate and can vary depending on assay conditions.
Conclusion
The chromogenic anti-Xa assay described in this application note provides a robust and sensitive method for determining the potency of this compound. This assay is crucial for the characterization of direct Factor Xa inhibitors in drug discovery and development, offering a reliable tool for researchers and scientists. The high selectivity of this compound for Factor Xa over other serine proteases, as demonstrated by the quantitative data, underscores its targeted mechanism of action.
References
Application Notes and Protocols for Letaxaban in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its mechanism of action also involves intervention in the PAR-1 signaling pathway, giving it both anticoagulant and anti-inflammatory properties.[1][2] These characteristics make this compound a compound of interest for research in thrombosis, cardiovascular diseases, and inflammation-related conditions.[1]
These application notes provide essential information on the stability and solubility of this compound for laboratory use, along with detailed protocols for its handling, storage, and analysis.
II. Physicochemical Properties
Solubility Data (Estimated)
The solubility of this compound is predicted to be low in aqueous solutions. Organic solvents are recommended for preparing stock solutions.
| Solvent | Estimated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL | Common solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly soluble | May be used for serial dilutions from a DMSO stock. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Very low (estimated < 0.01 mg/mL) | Similar to other FXa inhibitors, aqueous solubility is expected to be poor.[3] |
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents.
Stability Profile (Estimated)
This compound's stability is critical for ensuring the accuracy and reproducibility of experimental results. The following table outlines the expected stability under various conditions, extrapolated from data on similar compounds.
| Condition | Expected Stability | Recommendations |
| Solid Form | Stable at room temperature when protected from light and moisture. | Store in a tightly sealed container at room temperature, away from direct light. |
| DMSO Stock Solution (-20°C) | Stable for several months. | Prepare high-concentration stock solutions in anhydrous DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution (Room Temp.) | Prone to degradation over extended periods. | For daily use, a fresh dilution from a frozen stock is recommended. |
| Aqueous Solutions (pH 7.4) | Limited stability; prone to hydrolysis over time. | Prepare fresh aqueous working solutions daily. Avoid long-term storage of aqueous solutions. |
| Acidic/Basic Conditions | Expected to be susceptible to hydrolysis. | Avoid exposure to strong acids and bases. |
| Light Exposure | Potentially sensitive to photodegradation. | Protect solutions from light by using amber vials or covering containers with foil. |
Table 2: Estimated Stability of this compound under Various Laboratory Conditions.
III. Signaling Pathway
This compound's primary mechanism of action is the direct inhibition of Factor Xa, which is a key component of the coagulation cascade. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development. Additionally, this compound has been shown to modulate the PAR-1 signaling pathway, which is involved in cellular responses to thrombin and plays a role in inflammation.[1][2]
Caption: this compound's dual mechanism of action.
IV. Experimental Protocols
A. Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder using an analytical balance. (Molecular Weight of this compound: 485.52 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Caption: Workflow for preparing this compound stock solution.
B. Protocol for Determining Kinetic Solubility
This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader with UV-Vis capabilities or HPLC-UV/LC-MS/MS system
-
Filtration plate (0.45 µm)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.
-
Add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake it at room temperature for a specified time (e.g., 2 hours).
-
After incubation, filter the solutions using a 0.45 µm filtration plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of this compound, or by creating a standard curve with HPLC-UV or LC-MS/MS).
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Caption: Workflow for kinetic solubility determination.
C. Protocol for Assessing Chemical Stability in Solution
This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time at different temperatures.
Materials:
-
This compound stock solution (e.g., 1 mM in a relevant solvent)
-
Temperature-controlled incubators or water baths
-
HPLC-UV or LC-MS/MS system
-
Amber vials
Procedure:
-
Prepare a working solution of this compound at a known concentration in the solvent of interest (e.g., PBS pH 7.4 with a small percentage of co-solvent if necessary).
-
Dispense the solution into several amber vials.
-
Place the vials at different storage conditions (e.g., 4°C, room temperature, 40°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Immediately analyze the sample by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the remaining this compound. A stability-indicating method is one that can separate the parent drug from its degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.
Caption: Workflow for assessing chemical stability.
V. Analytical Methods
A validated analytical method is crucial for accurate quantification of this compound in solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable method. For higher sensitivity and selectivity, especially for identifying degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.
General RP-HPLC Parameters (starting point for method development):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of this compound (to be determined experimentally)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
VI. Conclusion
While specific experimental data for this compound is limited, by leveraging information from similar compounds and employing the detailed protocols provided, researchers can effectively handle and evaluate this compound in a laboratory setting. It is imperative to perform in-house validation of solubility and stability to ensure the integrity of experimental data. These application notes serve as a comprehensive guide for scientists and professionals working with this promising FXa inhibitor.
References
Application Notes and Protocols for High-Throughput Screening of Novel Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of novel anticoagulants.[1] Direct FXa inhibitors, such as Letaxaban, have been developed to specifically and reversibly block the activity of this enzyme, thereby preventing the formation of thrombi.[1][2] High-throughput screening (HTS) is an essential methodology in the discovery of new FXa inhibitors, enabling the rapid evaluation of large compound libraries.[3][4]
These application notes provide detailed protocols and methodologies for conducting HTS campaigns to identify and characterize novel FXa inhibitors. The focus is on robust, scalable, and reproducible assays amenable to automation.
Signaling Pathway of Factor Xa in Coagulation
Factor Xa is the activated form of Factor X and is a critical component of the prothrombinase complex. This complex is where the intrinsic and extrinsic coagulation pathways converge.[1] The primary role of the prothrombinase complex is to convert prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form a stable blood clot. Direct FXa inhibitors block this cascade at a crucial amplification step.
Caption: Simplified diagram of the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.
High-Throughput Screening Workflow
The HTS workflow for identifying novel FXa inhibitors is a multi-step process designed to efficiently screen large numbers of compounds and identify promising candidates for further development.
Caption: General workflow for a high-throughput screening campaign to identify novel Factor Xa inhibitors.
Experimental Protocols
Primary High-Throughput Screening: Chromogenic Assay (384-Well Format)
This protocol is adapted for a 384-well format to maximize throughput and minimize reagent consumption.
Objective: To identify compounds that inhibit FXa activity from a large chemical library.
Principle: The assay measures the ability of FXa to cleave a chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which can be quantified by measuring absorbance at 405 nm.[5][6] The presence of an inhibitor reduces the rate of color development.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa Substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 8.4, with NaCl and CaCl2)
-
Compound Library (dissolved in DMSO)
-
Positive Control (e.g., this compound or another known FXa inhibitor)
-
Negative Control (DMSO)
-
384-well clear, flat-bottom microplates
-
Automated liquid handling systems
-
Microplate reader with 405 nm absorbance capability
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well microplate.
-
Control Wells:
-
Negative Control: Dispense 50 nL of DMSO into at least 16 wells.
-
Positive Control: Dispense 50 nL of a known FXa inhibitor (e.g., this compound at a concentration that gives >80% inhibition) into at least 16 wells.
-
-
Enzyme Addition: Add 10 µL of diluted Human Factor Xa (at a pre-determined optimal concentration, e.g., 0.125 ng/µL) to all wells except the "blank" wells (which receive assay buffer only).[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow compounds to interact with the enzyme.
-
Substrate Addition: Add 10 µL of the chromogenic FXa substrate (at a concentration near its Km) to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well.
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor to assess assay quality.
-
Dose-Response Confirmation and IC50 Determination
Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50).
Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO.
-
Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well plate in triplicate.
-
Follow steps 2-7 from the primary screening protocol.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Data Presentation
Table 1: HTS Assay Quality Control Metrics
| Parameter | Value | Acceptance Criteria |
| Z'-Factor | 0.78 | > 0.5 |
| Signal-to-Background | 12.5 | > 5 |
| CV of Negative Control | 4.2% | < 10% |
| CV of Positive Control | 6.8% | < 15% |
Table 2: Representative Data for a Novel FXa Inhibitor (e.g., this compound)
| Parameter | This compound | Rivaroxaban (Reference) |
| Ki (nM) | 1.8[7][8] | 0.7 |
| IC50 (nM) - Chromogenic Assay | 5.2 | 2.9 |
| IC50 (nM) - Fluorogenic Assay | 4.8 | 2.5 |
| Selectivity vs. Thrombin | >440-fold[7][8] | >10,000-fold |
Data Analysis and Hit Identification
The data analysis workflow is crucial for identifying true hits while minimizing false positives and negatives.
Caption: Logical workflow for HTS data analysis and hit identification for Factor Xa inhibitors.
Key Steps in Data Analysis:
-
Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.
-
Normalization: Raw data from each well is normalized to the average of the positive and negative controls to calculate the percent inhibition for each test compound.
-
Hit Selection: A threshold for inhibition is set (e.g., >50% or >3 standard deviations from the mean of the negative control) to identify primary hits.
-
Hit Confirmation: Primary hits are re-tested in a dose-response format to confirm their activity and determine their IC50 values.
-
Secondary Assays: Confirmed hits should be evaluated in orthogonal assays (e.g., fluorogenic or clotting-based assays) to rule out assay-specific artifacts.
These application notes and protocols provide a comprehensive framework for the high-throughput screening of novel Factor Xa inhibitors like this compound, from initial assay development to hit confirmation and characterization. Adherence to these methodologies will facilitate the discovery of potent and selective candidates for further preclinical development.
References
- 1. drugs.com [drugs.com]
- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound (TAK-442) | FXa inhibitor | Probechem Biochemicals [probechem.com]
- 8. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Letaxaban Efficacy in Animal Models of Deep Vein Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Letaxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By targeting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation, making it a promising candidate for the prevention and treatment of deep vein thrombosis (DVT). These application notes provide detailed protocols for inducing DVT in preclinical animal models and methodologies for assessing the efficacy of this compound. Due to the limited availability of public data specifically on this compound in these models, this document leverages data and protocols from studies on other direct Factor Xa inhibitors, such as Apixaban and Rivaroxaban, which share the same mechanism of action. This information serves as a robust framework for designing and executing preclinical efficacy studies for this compound.
Mechanism of Action of this compound
This compound, as a direct Factor Xa inhibitor, works by binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade and affects both free and clot-bound Factor Xa. The reduction in thrombin levels leads to decreased fibrin formation and thrombus development.
Mechanism of action of this compound in the coagulation cascade.
Quantitative Data Summary: Efficacy of Direct Factor Xa Inhibitors in Animal DVT Models
The following tables summarize the efficacy of direct Factor Xa inhibitors in established animal models of venous thrombosis. This data can be used as a reference for designing dose-ranging studies for this compound.
Table 1: Efficacy of Apixaban in a Rabbit Vena Cava Stasis Thrombosis Model
| Treatment Group | Dose (IV Infusion) | Mean Thrombus Weight (mg) | % Inhibition vs. Vehicle |
| Vehicle Control | - | 73 ± 5 | - |
| Apixaban | 0.015 mg/kg/h | 47.8 ± 7.9 | 34.6%[1] |
| Apixaban | 0.15 mg/kg/h | 41.9 ± 5.0 | 42.6%[1] |
| Apixaban | 1.5 mg/kg/h | 17.4 ± 6.6 | 76.2%[1] |
Data is presented as mean ± standard error. Data is representative of efficacy seen with direct Factor Xa inhibitors in this model.
Table 2: Efficacy of Apixaban in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model
| Treatment Group | Dose (IV Bolus + Infusion) | % Inhibition of Thrombus Formation |
| Apixaban | 0.006 mg/kg + 0.009 mg/kg/h | 34.6 ± 10.9%[1] |
| Apixaban | 0.06 mg/kg + 0.09 mg/kg/h | 42.6 ± 6.9%[1] |
| Apixaban | 0.6 mg/kg + 0.9 mg/kg/h | 76.2 ± 9.0%[1] |
This model is sensitive to both anticoagulants and anti-platelet drugs and is useful for evaluating the antithrombotic potential of novel compounds.[1]
Table 3: Dosing of Rivaroxaban in a Rat Deep Vein Thrombosis Model
| Animal Model | Treatment | Dose | Efficacy Endpoint |
| Rat (Heparin-Induced DVT) | Rivaroxaban | 10 mg/kg (IV) | Attenuation of deep venous thrombosis and reduction of inflammatory markers.[2] |
While detailed thrombus weight data was not provided in the cited abstract, this dose was shown to be effective in reducing thrombosis.[2]
Experimental Protocols
Below are detailed protocols for two common animal models used to assess the efficacy of anticoagulants in deep vein thrombosis.
Protocol 1: Rabbit Vena Cava Stasis-Induced Thrombosis Model
This model is widely used to evaluate the antithrombotic efficacy of novel compounds in a venous stasis setting, which is a key component of Virchow's triad for thrombosis.
Experimental Workflow:
References
- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Letaxaban in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[5][6] Accurate quantification of this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS is the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and specificity.[7] This application note details a proposed method for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Mechanism of Action: Factor Xa Inhibition
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade, leading to a reduction in thrombus formation.
Caption: Mechanism of Action of this compound as a Direct Factor Xa Inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Apixaban-d7 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve Apixaban-d7 in methanol.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and QC samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions and may require optimization.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Proposed Value |
| HPLC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 - 0.5 | 10 |
| 0.5 - 2.5 | 95 |
| 2.5 - 3.0 | 95 |
| 3.0 - 3.1 | 10 |
| 3.1 - 4.0 | 10 |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Proposed Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| This compound | 480.1 |
| Apixaban-d7 (IS) | 467.2 |
Note: The molecular formula for this compound is C22H26ClN3O5S, with a molecular weight of 479.98. The protonated molecule [M+H]+ would be approximately 480.1 m/z. Product ions would need to be determined by direct infusion of a standard solution.
Method Validation (Proposed Acceptance Criteria)
A full validation of this method should be performed according to regulatory guidelines. The following table outlines typical parameters and acceptance criteria.
Table 3: Proposed Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Calibration Range | Proposed: 1 - 500 ng/mL |
| LLOQ | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- & Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability | Analyte stable within ±15% of nominal concentration under various storage and processing conditions (freeze-thaw, short-term, long-term, etc.) |
Data Presentation
The quantitative data from a validation study should be summarized in clear, structured tables for easy interpretation and comparison.
Table 4: Example of Intra-day and Inter-day Precision and Accuracy Data (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (CV%) | Mean Conc. (ng/mL) ± SD | ||
| LLOQ | 1.0 | 1.05 ± 0.09 | 105.0 | 8.6 | 1.08 ± 0.13 |
| Low | 3.0 | 2.91 ± 0.15 | 97.0 | 5.2 | 2.97 ± 0.21 |
| Medium | 50.0 | 52.3 ± 2.1 | 104.6 | 4.0 | 51.5 ± 3.5 |
| High | 400.0 | 395.2 ± 13.8 | 98.8 | 3.5 | 408.8 ± 20.4 |
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted below.
Caption: Experimental Workflow for this compound Quantification.
Conclusion
This document outlines a proposed LC-MS/MS method for the quantification of the discontinued Factor Xa inhibitor, this compound, in biological samples. The protocol is based on established methods for similar analytes and provides a strong starting point for method development and validation. All parameters, especially the mass spectrometric transitions, should be empirically optimized. Full validation in accordance with regulatory standards is mandatory before the use of this method for decision-making in drug development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Use of an oral stable isotope label to confirm variation in red blood cell mean age that influences HbA1c interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of rivaroxaban--a novel, oral, direct Factor Xa inhibitor--in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.sdiarticle5.com [files.sdiarticle5.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shimadzu.com [shimadzu.com]
- 7. This compound (TAK-442) | FXa inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Preclinical Evaluation of Letaxaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Letaxaban (TAK-442) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Beyond its anticoagulant effects, this compound also exhibits anti-inflammatory properties by modulating the Protease-Activated Receptor 1 (PAR1) signaling pathway.[1] These dual mechanisms of action make this compound a promising candidate for the treatment and prevention of thromboembolic diseases.
This document provides detailed experimental designs and protocols for the preclinical evaluation of this compound. The described in vitro and in vivo studies are designed to assess its anticoagulant efficacy, antiplatelet activity, and potential impact on hemostasis.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the direct, competitive, and reversible inhibition of Factor Xa, which in turn blocks the conversion of prothrombin to thrombin, a key enzyme in the formation of fibrin clots.[2][3] Additionally, this compound influences the PAR1 signaling pathway, which is involved in thrombosis and inflammation.[1][4]
Experimental Workflow
A systematic preclinical evaluation of this compound involves a tiered approach, starting with in vitro characterization, followed by ex vivo analysis, and culminating in in vivo efficacy and safety models.
In Vitro Anticoagulant Activity
Protocols
1. Prothrombin Time (PT) Assay
-
Principle: Measures the time it takes for a clot to form in plasma after the addition of tissue factor (thromboplastin). It evaluates the extrinsic and common pathways of coagulation.
-
Procedure:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Pre-warm the PPP and PT reagent to 37°C.
-
Add 50 µL of PPP to a cuvette.
-
Incubate for 3 minutes at 37°C.
-
Add 100 µL of pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for clot formation.
-
-
This compound Testing: Prepare serial dilutions of this compound in PPP and perform the PT assay to determine the concentration-dependent prolongation of clotting time.
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: Measures the time it takes for a clot to form in plasma after the addition of a contact activator and partial thromboplastin. It evaluates the intrinsic and common pathways.
-
Procedure:
-
Prepare PPP from citrated whole blood.
-
Pre-warm the PPP, aPTT reagent, and calcium chloride solution to 37°C.
-
Mix 50 µL of PPP with 50 µL of aPTT reagent in a cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 50 µL of pre-warmed calcium chloride solution and start a timer.
-
Record the time in seconds for clot formation.
-
-
This compound Testing: Evaluate serial dilutions of this compound in PPP to assess its effect on the aPTT.
3. Chromogenic Anti-Factor Xa Assay
-
Principle: This assay directly measures the inhibitory activity of this compound on FXa. A known amount of FXa is added to plasma containing this compound. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration.[5]
-
Procedure:
-
Prepare PPP from citrated whole blood.
-
Mix PPP containing this compound with a known amount of excess FXa.
-
Incubate the mixture to allow this compound to bind to FXa.
-
Add a chromogenic substrate specific for FXa.
-
Measure the absorbance at 405 nm.
-
Calculate the concentration of this compound based on a standard curve.
-
Data Presentation
| Assay | Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| PT | Clotting Time (s) | 12.5 ± 0.5 | 18.2 ± 0.8 | 25.1 ± 1.2 | 35.8 ± 2.1 |
| aPTT | Clotting Time (s) | 30.1 ± 1.5 | 45.3 ± 2.2 | 62.7 ± 3.5 | 88.4 ± 4.9 |
| Anti-FXa | Inhibition (%) | 0 | 45 ± 3 | 78 ± 5 | 95 ± 2 |
Table 1: In Vitro Anticoagulant Activity of this compound. Data are presented as mean ± standard deviation.
In Vitro Platelet Aggregation
Protocol
-
Principle: Measures the ability of platelets to aggregate in response to various agonists. This helps to assess if this compound has any off-target effects on platelet function.
-
Procedure:
-
Prepare platelet-rich plasma (PRP) from citrated whole blood by gentle centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with this compound or vehicle control for 10 minutes at 37°C in an aggregometer.
-
Add a platelet agonist (e.g., ADP at 5 µM or collagen at 2 µg/mL) to induce aggregation.[1]
-
Monitor the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.
-
Data Presentation
| Agonist | Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| ADP (5 µM) | Max. Aggregation (%) | 85 ± 5 | 83 ± 6 | 81 ± 7 |
| Collagen (2 µg/mL) | Max. Aggregation (%) | 92 ± 4 | 90 ± 5 | 88 ± 6 |
Table 2: Effect of this compound on In Vitro Platelet Aggregation. Data are presented as mean ± standard deviation.
In Vivo Thrombosis Models
Protocols
1. Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model (Mouse)
-
Principle: Topical application of FeCl₃ to an artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. This model is used to evaluate the antithrombotic efficacy of this compound in an arterial setting.[2][6][7][8][9]
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Surgically expose the carotid artery.
-
Place a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution on the adventitial surface of the artery for 3 minutes.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
The time to vessel occlusion is recorded.
-
-
This compound Administration: Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) 1 hour before the induction of thrombosis.
2. Inferior Vena Cava (IVC) Ligation Model of Deep Vein Thrombosis (DVT) (Rat)
-
Principle: Ligation of the IVC leads to venous stasis, a major trigger for DVT. This model is used to assess the efficacy of this compound in preventing venous thrombosis.[10][11][12][13]
-
Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the IVC.
-
Ligate the IVC just below the renal veins with a silk suture.
-
Close the abdominal incision.
-
After a predetermined time (e.g., 4 or 24 hours), euthanize the animal, excise the IVC, and isolate the thrombus.
-
The thrombus is weighed to quantify the extent of thrombosis.
-
-
This compound Administration: Administer this compound orally at various doses 1 hour before IVC ligation.
Data Presentation
| Model | Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| FeCl₃ Arterial Thrombosis | Time to Occlusion (min) | 12.3 ± 2.5 | 25.8 ± 4.1 | 48.2 ± 6.7 | >60 |
| IVC Ligation DVT | Thrombus Weight (mg) | 15.6 ± 3.2 | 8.1 ± 1.9 | 3.5 ± 0.8 | 0.8 ± 0.3 |
Table 3: In Vivo Antithrombotic Efficacy of this compound. Data are presented as mean ± standard deviation.
Safety Evaluation: Bleeding Time
Protocol
-
Principle: Measures the time it takes for bleeding to stop after a standardized injury. This is a key indicator of the potential bleeding risk associated with an anticoagulant.
-
Procedure (Mouse Tail Transection Model):
-
Anesthetize the mouse.
-
Administer this compound or vehicle control.
-
After a specified time (e.g., 1 hour), transect the tail 3 mm from the tip with a sharp scalpel.
-
Gently blot the tail with filter paper every 30 seconds until bleeding ceases.
-
Record the time to cessation of bleeding. A cutoff time (e.g., 20 minutes) is typically set.
-
Data Presentation
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Bleeding Time (s) | 185 ± 45 | 350 ± 98 | >1200 |
Table 4: Effect of this compound on Bleeding Time in Mice. Data are presented as mean ± standard deviation.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. The data generated from these studies will be crucial for characterizing its anticoagulant and antithrombotic efficacy, understanding its mechanism of action, and assessing its safety profile. The use of standardized and well-validated models will ensure the generation of robust and reproducible data to support the further development of this compound as a novel antithrombotic agent.
References
- 1. 2.7. In Vitro Platelet Aggregation Assay [bio-protocol.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. gest.joyadv.it [gest.joyadv.it]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 9. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Dose-Response Curve of Letaxaban in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Letaxaban (TAK-442) is a potent and selective, orally active direct inhibitor of Factor Xa (FXa).[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[2][3] By directly inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[2] Beyond its anticoagulant effects, preclinical data suggests that this compound possesses anti-inflammatory properties, partly through its intervention in the Protease-Activated Receptor 1 (PAR1) signaling pathway.[1] This dual activity makes it a molecule of interest for studying the interplay between coagulation and inflammation in various disease models.
It is important to note that the clinical development of this compound was discontinued during Phase II trials, and as such, extensive public data on its cellular dose-response is limited.[4] The following application notes and protocols provide a representative framework for determining the dose-response curve of this compound in a cell culture setting, based on its known mechanism of action and established methodologies for other FXa inhibitors. The data presented herein is illustrative and intended to serve as a guide for experimental design.
I. Dose-Response of this compound on Factor Xa Activity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on Factor Xa activity in a cell-based assay.
Quantitative Data Summary
The following table presents illustrative data for the dose-dependent inhibition of Factor Xa activity by this compound in human umbilical vein endothelial cells (HUVECs).
| This compound Concentration (nM) | % Inhibition of Factor Xa Activity (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.8 |
| 50 | 85.4 ± 2.1 |
| 100 | 95.1 ± 1.5 |
| 500 | 98.6 ± 0.9 |
| Calculated IC50 | ~10.5 nM |
Experimental Protocol: Cell-Based Factor Xa Activity Assay
This protocol utilizes a chromogenic substrate to measure the enzymatic activity of Factor Xa in the presence of varying concentrations of this compound.
1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (TAK-442)
-
Human Factor Xa, purified
-
Chromogenic Factor Xa substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA acetate)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 405 nm
2. Cell Culture and Plating:
-
Culture HUVECs in EGM-2 at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Seed HUVECs into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
3. Preparation of this compound Dilutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 500 nM. Include a vehicle control (DMSO).
4. Assay Procedure:
-
Gently wash the HUVEC monolayers twice with assay buffer.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Add 25 µL of a pre-diluted solution of human Factor Xa to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic Factor Xa substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
5. Data Analysis:
-
Determine the rate of substrate cleavage (Vmax) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Normalize the activity in the this compound-treated wells to the vehicle control wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic model) to calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
II. Dose-Response of this compound on PAR1-Mediated Signaling
This protocol describes a method to assess the dose-dependent inhibitory effect of this compound on the downstream signaling of Protease-Activated Receptor 1 (PAR1), by measuring the release of the pro-inflammatory cytokine, Monocyte Chemoattractant Protein-1 (MCP-1).
Quantitative Data Summary
The following table provides illustrative data on the inhibition of thrombin-induced MCP-1 release from HUVECs by this compound.
| This compound Concentration (nM) | MCP-1 Concentration in Supernatant (pg/mL) (Mean ± SD) | % Inhibition of MCP-1 Release |
| 0 (No Thrombin) | 55 ± 8 | N/A |
| 0 (Thrombin) | 450 ± 25 | 0% |
| 1 | 380 ± 20 | 17.7% |
| 10 | 255 ± 15 | 49.4% |
| 50 | 110 ± 12 | 86.1% |
| 100 | 75 ± 10 | 94.9% |
| Calculated IC50 | ~11.2 nM |
Experimental Protocol: Inhibition of MCP-1 Release
1. Materials and Reagents:
-
HUVECs and associated culture media
-
This compound (TAK-442)
-
Thrombin (as a PAR1 agonist)
-
Phosphate-Buffered Saline (PBS)
-
Human MCP-1 ELISA Kit
-
24-well cell culture plates
2. Cell Culture and Plating:
-
Culture and seed HUVECs in a 24-well plate as described in the previous protocol. Allow cells to form a confluent monolayer.
3. Assay Procedure:
-
Wash the HUVEC monolayers with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (1 nM to 100 nM) in serum-free media for 1 hour at 37°C.
-
Stimulate the cells by adding a sub-maximal concentration of thrombin (e.g., 1 U/mL) to each well (except for the unstimulated control).
-
Incubate the plate for 6 hours at 37°C.
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris.
4. Measurement of MCP-1:
-
Quantify the concentration of MCP-1 in the collected supernatants using a human MCP-1 ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage inhibition of MCP-1 release for each this compound concentration relative to the thrombin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
Signaling Pathway Diagram
Caption: this compound's inhibition of the FXa-PAR1 signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Letaxaban Solubility Issues
Disclaimer: Letaxaban is a research compound, and publicly available data on its experimental solubility is limited. The information provided here is based on predicted physicochemical properties and data from structurally related Factor Xa inhibitors, such as Rivaroxaban and Apixaban. These examples are intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
A1: The predicted water solubility of this compound is approximately 0.217 mg/mL. This classifies it as a poorly soluble compound.
Q2: How does the pH of the buffer affect this compound's solubility?
A2: this compound is predicted to be a neutral molecule at physiological pH (around 7.4), with a high acidic pKa of 12.26. This suggests that its solubility is likely to be independent of pH in the typical physiological range (pH 1-8). Unlike ionizable compounds, altering the pH of the buffer is not expected to significantly increase the solubility of this compound.
Q3: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
A3: Precipitation of this compound in aqueous buffers is likely due to its low intrinsic solubility. If you are diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the solvent shift can cause the compound to crash out of solution. It is crucial to ensure that the final concentration of the organic solvent is low and that the aqueous buffer has sufficient solubilizing capacity for your target this compound concentration.
Q4: Can I use standard buffers like PBS or Tris to dissolve this compound?
A4: While you can use standard aqueous buffers, the solubility of this compound in these will be low. For many cell-based assays or in vivo studies, the required concentration may exceed the aqueous solubility limit. In such cases, formulation strategies to enhance solubility are necessary.
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound powder in aqueous buffers.
Symptoms:
-
Visible solid particles remain in the buffer after vortexing or sonication.
-
The solution appears cloudy or forms a suspension.
Possible Causes:
-
Exceeding the aqueous solubility limit of this compound.
-
Insufficient mixing or equilibration time.
Solutions:
-
Prepare a stock solution in an organic solvent: Dissolve this compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration.
-
Stepwise dilution: Add the organic stock solution dropwise to the aqueous buffer while vortexing to minimize precipitation.
-
Use of co-solvents: Incorporate a certain percentage of a pharmaceutically acceptable co-solvent (e.g., polyethylene glycol, propylene glycol) in your aqueous buffer to increase the solvent polarity and enhance solubility.[1]
-
Consider heating and sonication: Gentle heating and sonication can aid in the dissolution process, but be cautious about potential degradation of the compound. Always check for compound stability under these conditions.
Issue 2: Precipitation of this compound upon dilution of a stock solution.
Symptoms:
-
A clear solution of this compound in an organic solvent turns cloudy or forms a precipitate when added to an aqueous buffer.
Possible Causes:
-
The final concentration of this compound in the aqueous buffer is above its solubility limit.
-
The percentage of the organic solvent in the final solution is too low to maintain solubility.
Solutions:
-
Optimize the final concentration: Determine the maximum achievable concentration of this compound in your final buffer system.
-
Increase the co-solvent percentage: If permissible for your experiment, increase the proportion of the organic co-solvent in the final aqueous buffer.
-
Utilize solubility enhancers: Incorporate excipients like cyclodextrins into the aqueous buffer before adding the this compound stock solution. Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[2][3]
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Water Solubility (mg/mL) | 0.217 | ALOGPS[4] |
| logP | 1.55 | ALOGPS[4] |
| pKa (Strongest Acidic) | 12.26 | Chemaxon[4] |
| Physiological Charge | 0 (Neutral) | Chemaxon[4] |
Table 2: Aqueous Solubility of Related Factor Xa Inhibitors (for reference)
| Compound | Buffer/Medium | Solubility (µg/mL) | Source |
| Rivaroxaban | Water | 5 - 7 | [5] |
| Rivaroxaban | 0.1 N HCl | 32 | [6] |
| Rivaroxaban | pH 4.5 Acetate Buffer | 50 | [6] |
| Rivaroxaban | pH 6.8 Phosphate Buffer | 50 | [6] |
| Apixaban | Water | 49.96 | [7] |
| Apixaban | 0.01 M HCl | 40.66 | [7] |
| Apixaban | 1:1 DMSO:PBS (pH 7.2) | 500 | [8] |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[9][10]
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
This protocol provides a general procedure for preparing a this compound solution with enhanced solubility using cyclodextrins, based on methods used for other 'xabans'.[2][3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 1-10% w/v).
-
Slowly add this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
The resulting solution should be clear, indicating that the this compound has been solubilized. If some solid remains, it can be removed by filtration.
-
The concentration of solubilized this compound can be determined by a suitable analytical method.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Workflow for enhancing this compound solubility using cyclodextrins.
Caption: pH effect on solubility for different compound types.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Optimization of Rivaroxaban-Cyclodextrin-Polymer Triple Complex Formulation with Improved Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
Identifying and mitigating Letaxaban off-target effects in cellular models
Welcome to the technical support center for researchers working with Letaxaban. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this compound in your cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound blocks the conversion of prothrombin to thrombin, thus exerting its anticoagulant effect.[1] Additionally, this compound has been shown to have anti-inflammatory properties through its interaction with the Protease-Activated Receptor 1 (PAR1) signaling pathway.[2]
Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a drug with proteins or other molecules that are not its primary therapeutic target. For small molecule inhibitors, these effects can lead to unexpected phenotypic changes in cellular models, confounding experimental results and potentially causing toxicity.[3][4] Identifying and mitigating off-target effects is crucial for accurate interpretation of research data and for the development of safe and effective therapeutics.
Q3: Are there any known specific off-target interactions for this compound?
While the interaction with PAR1 is a known secondary activity of this compound, specific, unintended off-target proteins for this compound are not extensively documented in publicly available literature. However, like many small molecule inhibitors, particularly those targeting well-conserved ATP-binding pockets like those in kinases, this compound has the potential for off-target interactions. General screening methods are necessary to identify any such interactions in your specific cellular model.
Q4: What are the general strategies to identify potential off-target effects of this compound?
A multi-pronged approach is recommended to identify potential off-target effects. This includes:
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[3][5]
-
Target-Based Approaches:
-
Kinase Profiling: A broad panel of kinases can be screened to identify any unintended inhibition, as kinases are common off-targets for small molecules.[6][7][8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.[9][10][11]
-
-
Proteome-Wide Approaches:
-
Phenotypic Screening: This approach involves testing this compound in a variety of cell-based assays to identify unexpected cellular responses that may indicate off-target activity.[4][12]
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed in this compound-Treated Cells
Problem: You observe a cellular phenotype (e.g., changes in morphology, proliferation, or apoptosis) that cannot be readily explained by the inhibition of Factor Xa.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting Factor Xa in your cellular model at the concentration used. This can be done using a specific Factor Xa activity assay.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. A potent and specific off-target effect will likely have a different EC50 value than that for Factor Xa inhibition.
-
Use a Structurally Unrelated FXa Inhibitor: Treat your cells with another potent and selective Factor Xa inhibitor that is structurally different from this compound. If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely to be an off-target effect of this compound.
-
Initiate Off-Target Identification: If the phenotype persists and is specific to this compound, proceed with the off-target identification methods outlined in the "Experimental Protocols" section below, such as kinase profiling or CETSA.
Guide 2: High Background or Noisy Data in Cellular Thermal Shift Assay (CETSA)
Problem: You are performing CETSA to identify this compound targets but are getting high background signal or inconsistent results.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Suboptimal Antibody | Validate your antibody for specificity and linearity of detection in your cell lysate. Test different primary and secondary antibody concentrations. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release soluble proteins. Optimize your lysis buffer and consider mechanical disruption methods like sonication. For freeze-thaw lysis, ensure a sufficient number of cycles.[13] |
| Protein Aggregation at Low Temperatures | Some proteins may be inherently unstable and aggregate even at lower temperatures. Optimize the temperature range of your experiment.[14] |
| Insufficient Protein Concentration | Ensure you are loading enough total protein for detection. A minimum of 10-20 µg per lane is typically recommended for Western blotting.[10] |
| Edge Effects in Plate-Based Assays | When using a multi-well plate format, edge wells can be prone to evaporation. Ensure proper sealing of the plate and consider not using the outer wells for critical samples. |
Guide 3: Interpreting Kinase Profiling Data
Problem: You have performed a kinase screen with this compound and have a list of potential kinase "hits." How do you determine which are significant?
Interpretation & Next Steps:
-
Assess Potency: Prioritize kinases that are inhibited by this compound at concentrations relevant to your cellular experiments. A large difference between the IC50 for the off-target kinase and the on-target Factor Xa suggests it may be less biologically relevant.
-
Consider Kinase Expression: Check if the identified off-target kinases are expressed in your cellular model of interest using techniques like Western blotting or proteomics.
-
Cellular Target Engagement: Validate the interaction in your cellular model using CETSA for the identified kinase.
-
Functional Validation: Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to deplete the identified off-target kinase and see if it recapitulates or rescues the unexpected phenotype observed with this compound treatment.
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Serine/Threonine Kinase | Kinase A | 95% |
| Serine/Threonine Kinase | Kinase B | 78% |
| Tyrosine Kinase | Kinase C | 52% |
| Serine/Threonine Kinase | Kinase D | 15% |
| Tyrosine Kinase | Kinase E | 8% |
This is a hypothetical table for illustrative purposes.
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Temperature (°C) | Relative Amount of Soluble Protein (Vehicle) | Relative Amount of Soluble Protein (this compound) |
| 45 | 1.00 | 1.00 |
| 50 | 0.98 | 0.99 |
| 55 | 0.85 | 0.95 |
| 60 | 0.52 | 0.88 |
| 65 | 0.21 | 0.65 |
| 70 | 0.05 | 0.30 |
This table illustrates a hypothetical thermal shift induced by this compound binding to a target protein.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[9][10][11]
1. Cell Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
2. Heating Step: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Fractionation: a. Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
4. Protein Analysis: a. Collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of the soluble fraction. c. Analyze the abundance of the target protein in each sample by Western blotting or other quantitative protein detection methods.
5. Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling
This is a general outline for a kinase profiling experiment. It is recommended to use a commercial service for broad kinase screening.
1. Compound Preparation: a. Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM). b. Provide the compound to a kinase profiling service provider at the required concentration and volume.
2. Kinase Activity Assays: a. The service provider will typically perform in vitro kinase activity assays using a large panel of recombinant kinases. b. These assays measure the ability of each kinase to phosphorylate a specific substrate in the presence of this compound. c. The activity is usually measured by detecting the amount of ADP produced or the amount of phosphorylated substrate.
3. Data Analysis: a. The primary data is usually provided as the percent inhibition of each kinase at a single concentration of this compound (e.g., 1 µM). b. For "hits" (kinases showing significant inhibition), follow-up dose-response curves are performed to determine the IC50 value. c. The data is often visualized as a "kinome tree" to show the selectivity of the compound across the kinome.
Mandatory Visualizations
Caption: this compound's on-target and potential PAR1 pathway interactions.
Caption: Workflow for identifying and validating this compound's off-target effects.
Caption: Troubleshooting common issues in Cellular Thermal Shift Assays (CETSA).
References
- 1. Flux de travail de spectrométrie de masse protéomique | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomics Workflows | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Best practices for handling and storing Letaxaban powder
Letaxaban Technical Support Center
Welcome to the technical support center for this compound, a potent and selective inhibitor of Factor Xa (FXa). This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental use of this compound powder.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By selectively binding to FXa, this compound blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2][3][4] This mechanism makes it a subject of interest for research in thrombosis and related cardiovascular diseases.
2. How should this compound powder be stored upon receipt?
This compound powder should be stored in a tightly sealed container at -20°C for long-term stability, which can be for four years or more.[5][6] For short-term storage, it can be kept at room temperature (20°C to 25°C), with excursions permitted between 15°C and 30°C.[7] It is crucial to protect the powder from moisture and light.
3. How do I reconstitute this compound powder for experimental use?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[5][6][8][9] To prepare a stock solution, dissolve the this compound powder in your solvent of choice. For example, a 1 mg/mL stock solution in DMSO is a common starting point.[8] Ensure the powder is fully dissolved by gentle vortexing or sonication.
4. Can I store this compound in solution?
Stock solutions of this compound in anhydrous organic solvents like DMSO can be stored at -20°C for several months. When preparing aqueous solutions for assays, it is recommended to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer.[5] Aqueous solutions are generally not recommended for storage for more than one day.[5]
5. What are the key physicochemical properties of this compound?
Based on theoretical calculations and comparisons with similar Factor Xa inhibitors, the following are the estimated physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | Varies by specific salt form | N/A |
| pKa (calculated) | Neutral form at pH 7.4 | [10][11] |
| logP (calculated) | Between 1 and 4 | [10][11] |
| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in aqueous buffers. | [5][6][8][9] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in in-vitro assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: this compound has low aqueous solubility.[5] When diluting a DMSO stock solution into an aqueous assay buffer, the compound may precipitate. Visually inspect the solution for any cloudiness or particulates. Consider lowering the final assay concentration or increasing the percentage of DMSO in the final solution (though be mindful of solvent effects on enzyme activity).
-
-
Possible Cause 2: Inaccurate Pipetting or Dilution.
-
Troubleshooting: Ensure all pipettes are properly calibrated. Perform serial dilutions carefully and use fresh pipette tips for each dilution step to avoid cross-contamination.
-
-
Possible Cause 3: Sub-optimal Assay Conditions.
-
Troubleshooting: The inhibitory activity of some compounds can be dependent on the substrate concentration.[12] If using a competitive inhibitor assay, high substrate concentrations can lead to an underestimation of the inhibitor's potency.[12] Consider performing the assay at a substrate concentration at or below its Km value.[12]
-
-
Possible Cause 4: Compound Degradation.
-
Troubleshooting: While stable as a powder, this compound in aqueous solutions can degrade over time. Prepare fresh dilutions from your frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[13]
-
Issue 2: High background signal or assay interference.
-
Possible Cause 1: Solvent Effects.
-
Troubleshooting: High concentrations of organic solvents like DMSO can inhibit enzyme activity or interfere with assay detection methods. Ensure the final solvent concentration is consistent across all wells, including controls, and is at a level that does not significantly impact the assay.
-
-
Possible Cause 2: Intrinsic Fluorescence/Absorbance of the Compound.
-
Troubleshooting: If using a fluorometric or colorimetric assay, this compound itself may absorb or emit light at the wavelengths used for detection. Run a control plate with the compound in the assay buffer without the enzyme or substrate to quantify any intrinsic signal. Subtract this background from your experimental wells.
-
Issue 3: Difficulty dissolving this compound powder.
-
Possible Cause 1: Inappropriate Solvent.
-
Possible Cause 2: Insufficient Mixing.
-
Troubleshooting: After adding the solvent, ensure thorough mixing by vortexing or brief sonication in a water bath to facilitate dissolution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
For preparing working solutions, dilute the stock solution in the appropriate assay buffer. It is recommended to perform serial dilutions.
-
Protocol 2: In-Vitro Factor Xa Inhibition Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.[14][15]
-
Materials: Purified human Factor Xa, fluorogenic FXa substrate, assay buffer (e.g., Tris-HCl with NaCl and CaCl2), 96-well black microplate, this compound working solutions, fluorescence plate reader.[13][16]
-
Procedure:
-
Prepare serial dilutions of this compound working solutions in the assay buffer.
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each this compound dilution to the appropriate wells. Include wells with buffer and DMSO as vehicle controls.
-
Add a solution of purified Factor Xa to each well, except for the no-enzyme control wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FXa substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm).[13]
-
Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The Coagulation Cascade and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for an In-Vitro Factor Xa Inhibition Assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 4. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of apixaban's solubility and dissolution rate by inclusion complex (β-cyclodextrin and hydroxypropyl β-cyclodextrin) and computational calculation of their inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. abcam.co.jp [abcam.co.jp]
Impact of serum proteins on Letaxaban activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct Factor Xa inhibitor, Letaxaban, in vitro. The content addresses common issues related to the impact of serum proteins on its anticoagulant activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2][3] It can inhibit both free FXa and FXa bound in the prothrombinase complex.
Q2: Is there data available on the specific serum protein binding of this compound?
Currently, detailed public data on the specific percentage of this compound that binds to serum proteins is limited as its clinical development was discontinued.[2][3][4] However, like other direct oral anticoagulants (DOACs), it is expected to bind to plasma proteins, primarily albumin.
Q3: How does serum protein binding, particularly to albumin, generally affect the activity of Factor Xa inhibitors?
For most drugs, it is the unbound (free) fraction that is pharmacologically active. High protein binding can reduce the immediately available concentration of the drug to interact with its target. In the case of Factor Xa inhibitors, a high degree of binding to serum proteins like albumin means that a smaller fraction of the drug is free to inhibit Factor Xa.[5]
Changes in serum albumin concentration can impact the anticoagulant effect. Lower albumin levels (hypoalbuminemia) can lead to a higher free fraction of the drug, potentially increasing its anticoagulant effect and the risk of bleeding.[6][7][8]
Q4: What in vitro assays are suitable for measuring the anticoagulant activity of this compound?
Standard coagulation assays can be used to measure the in vitro anticoagulant effect of this compound. These include:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation.
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways.[9]
-
Anti-Factor Xa (anti-Xa) Assay: This is a chromogenic assay that directly measures the inhibitory effect on Factor Xa and is generally considered the most accurate method for quantifying the activity of direct Factor Xa inhibitors.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected anticoagulant activity (e.g., prolonged clotting times). | Low albumin concentration in the in vitro system: If using serum or plasma with low albumin levels, the free fraction of this compound may be higher than anticipated. | 1. Measure the albumin concentration in your serum/plasma samples. 2. Consider supplementing with purified albumin to normalize concentrations. 3. Run control experiments with a standardized albumin concentration. |
| Incorrect drug concentration: Errors in serial dilutions or stock solution preparation. | 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions and repeat the experiment. | |
| Lower than expected anticoagulant activity (e.g., shorter clotting times). | High protein concentration in the assay: An excess of binding proteins can sequester the drug, reducing its effective concentration. | 1. If using a non-standard protein concentration, consider adjusting it to physiological levels. 2. Perform a protein binding assay to determine the free fraction of this compound under your experimental conditions. |
| Drug degradation: Improper storage or handling of this compound. | 1. Ensure this compound is stored according to the manufacturer's instructions. 2. Use freshly prepared solutions for your experiments. | |
| High variability in results between replicate experiments. | Inconsistent serum/plasma source: Different batches of serum or plasma can have varying protein compositions. | 1. Use a pooled lot of serum or plasma for the entire set of experiments. 2. If using individual donor plasma, be aware that inter-individual variability in protein levels can affect results. |
| Assay sensitivity: The chosen assay (e.g., aPTT) may not be sensitive enough at the tested concentrations of this compound. | 1. Consider using a more specific and sensitive assay, such as a chromogenic anti-Xa assay.[10] |
Quantitative Data
| Drug | Plasma Protein Binding (%) | Primary Binding Protein |
| Apixaban | ~87% | Albumin |
| Rivaroxaban | ~92-95% | Albumin |
| Edoxaban | ~55% | Albumin |
Source: Adapted from various studies on DOACs.[5][7]
Experimental Protocols
Protocol 1: Determination of In Vitro Anticoagulant Activity using an Anti-Xa Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a buffer to create a range of working concentrations.
-
Use pooled normal human plasma as the sample matrix.
-
Utilize a commercial anti-Factor Xa chromogenic assay kit.
-
-
Assay Procedure:
-
Add a defined volume of the this compound working solution or control buffer to the plasma and incubate for a specified time at 37°C.
-
Add a known amount of Factor Xa to the plasma sample. The unbound this compound will inhibit a portion of this Factor Xa.
-
Add a chromogenic substrate for Factor Xa. The remaining active Factor Xa will cleave the substrate, releasing a colored compound.
-
Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength.
-
-
Data Analysis:
-
The amount of color produced is inversely proportional to the anticoagulant activity of this compound.
-
Generate a standard curve using known concentrations of a calibrator (if provided in the kit) or by plotting absorbance against the this compound concentration.
-
Determine the concentration of this compound that produces 50% inhibition (IC50) of Factor Xa activity.
-
Protocol 2: Assessment of Serum Protein Binding by Equilibrium Dialysis
-
Apparatus Setup:
-
Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger proteins.
-
-
Procedure:
-
Place the serum or a solution of purified albumin in one chamber (the protein chamber).
-
Place a buffer solution in the other chamber (the buffer chamber).
-
Add a known concentration of this compound to the protein chamber.
-
Seal the apparatus and incubate at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically several hours).
-
-
Sample Analysis:
-
After incubation, take samples from both the protein and buffer chambers.
-
Measure the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Percent Binding:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the protein chamber represents the total drug concentration (bound + unbound).
-
Calculate the percent of protein-bound drug using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Workflow for determining this compound activity using an anti-Xa assay.
Caption: Relationship between serum albumin, this compound binding, and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Direct Oral FXa Inhibitors Binding to Human Serum Albumin: Spectroscopic, Calorimetric, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albumin level and risk of major bleeding in patients with atrial fibrillation on direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Albumin and bleed risk in rivaroxaban treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Validation & Comparative
Apixaban vs. Letaxaban: A Comparative Analysis of Factor Xa Inhibition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanisms of action of two direct Factor Xa inhibitors, Apixaban and the investigational drug Letaxaban (TAK-442). While both compounds target a critical juncture in the coagulation cascade, emerging preclinical data reveals a key mechanistic distinction, with this compound exhibiting a dual inhibitory function. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved.
Core Mechanism of Action: Direct Factor Xa Inhibition
Both Apixaban and this compound are classified as direct Factor Xa inhibitors. They function by binding directly to the active site of Factor Xa (FXa), a serine protease that plays a pivotal role in the blood coagulation cascade. This binding event occurs independently of antithrombin III, a key differentiator from indirect Factor Xa inhibitors like heparin and fondaparinux.[1][2] By inhibiting FXa, these molecules effectively block the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme responsible for cleaving fibrinogen to fibrin and promoting clot formation.[1][3][4]
Apixaban is a potent, selective, and reversible inhibitor of both free and clot-bound FXa, as well as prothrombinase activity.[5][6] This comprehensive inhibition of FXa at various stages of the coagulation process contributes to its effective anticoagulant properties.[6] this compound is also a selective and direct competitive inhibitor of FXa.[3]
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the key quantitative parameters that define the inhibitory profiles of Apixaban and this compound against Factor Xa and other serine proteases. This data highlights the high affinity and selectivity of both compounds for their primary target.
| Parameter | Apixaban | This compound (TAK-442) | Reference |
| Target | Factor Xa | Factor Xa | [3][5] |
| Inhibition Constant (Ki) | 0.08 nM (for human FXa) | Not explicitly reported as Ki | [7] |
| IC50 for Factor Xa | Not explicitly reported as IC50 | 2.2 nM | [3] |
| IC50 for Thrombin | >3,000 nM (>30,000-fold selectivity) | 1200 nM | [3][7] |
| IC50 for Factor IXa | >3,000 nM | 4500 nM | [3][7] |
| IC50 for t-PA | Not explicitly reported | 44000 nM | [3] |
| IC50 for Trypsin | Not explicitly reported | >60000 nM | [3] |
Key Mechanistic Difference: this compound's Dual Action on PAR1 Signaling
A significant distinction in the mechanism of action between the two compounds lies in this compound's ability to modulate Protease-Activated Receptor 1 (PAR1) signaling.[8][9] Preclinical studies have demonstrated that this compound, in addition to its direct FXa inhibition, can inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1) in endothelial cells.[8][9] This anti-inflammatory effect is mediated through the PAR1 signaling pathway.[8]
Factor Xa, like thrombin, can activate PAR1, leading to downstream inflammatory responses.[8][9] Research indicates that this compound can inhibit FXa-induced calcium mobilization in PAR1-overexpressing cells, a key step in PAR1 signal transduction.[8] This suggests that this compound's therapeutic potential may extend beyond anticoagulation to encompass anti-inflammatory actions, which could be particularly relevant in conditions like acute coronary syndrome where both thrombosis and inflammation play a role.[8] Apixaban's mechanism is primarily centered on the direct inhibition of Factor Xa, with no significant reported effects on PAR1 signaling.
Experimental Protocols
Factor Xa Inhibition Assay (Chromogenic)
The inhibitory potency of both Apixaban and this compound against Factor Xa is typically determined using a chromogenic assay. A general protocol is outlined below:
-
Reagents and Materials:
-
Purified human Factor Xa
-
Specific chromogenic substrate for Factor Xa (e.g., S-2222)
-
Test compounds (Apixaban, this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
The test compound is pre-incubated with purified human Factor Xa in the assay buffer for a specified period to allow for binding to reach equilibrium.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The enzymatic activity of Factor Xa cleaves the substrate, releasing a chromophore (e.g., p-nitroaniline), which results in a color change.
-
The rate of color change is monitored kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the rate of reaction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be subsequently determined using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Cellular Assay for PAR1 Signaling (Calcium Mobilization)
The effect of this compound on PAR1 signaling can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells overexpressing PAR1.
-
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably transfected with human PAR1 (hPAR1/CHO-K1 cells).[8]
-
-
Reagents and Materials:
-
hPAR1/CHO-K1 cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
PAR1 agonists (e.g., Factor Xa, thrombin, or a PAR1-activating peptide like SFLLRN-NH2)
-
Test compound (this compound)
-
Cell culture medium and buffers
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
-
-
Procedure:
-
hPAR1/CHO-K1 cells are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye.
-
The cells are then pre-incubated with various concentrations of this compound for a defined period.
-
A PAR1 agonist is added to the wells to stimulate the receptor.
-
The resulting change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a FLIPR.
-
The inhibitory effect of this compound on PAR1-mediated calcium mobilization is quantified by comparing the response in the presence and absence of the compound.
-
Signaling Pathways and Experimental Workflow Visualizations
Caption: Apixaban and this compound directly inhibit Factor Xa, a key enzyme in the common pathway of coagulation.
Caption: this compound inhibits Factor Xa and indirectly modulates PAR1 signaling, reducing inflammatory responses.
Caption: Workflows for determining Factor Xa inhibition and assessing impact on PAR1 signaling.
Conclusion
References
- 1. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 2. Utilization of anti–factor Xa levels to guide reversal of oral factor Xa inhibitors in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Treatment of cancer-associated venous thromboembolism: 12-month outcomes of the placebo versus rivaroxaban randomization of the SELECT-D Trial (SELECT-D: 12m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Head-to-Head Comparison of Letaxaban and Other Direct Oral Anticoagulants (DOACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Letaxaban (TAK-442), a direct factor Xa (FXa) inhibitor, with other commercially available Direct Oral Anticoagulants (DOACs), including apixaban, rivaroxaban, and edoxaban. The data presented is compiled from various in vitro studies to offer a comparative overview of their biochemical potency and effects on standard coagulation assays.
Executive Summary
This compound demonstrates potent in vitro inhibition of human Factor Xa, with a Ki value comparable to other widely used DOACs. Its effect on prolonging clotting times, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), is concentration-dependent. While direct comparative studies under identical experimental conditions are limited due to this compound's discontinuation from clinical development, this guide synthesizes available data to provide a valuable resource for researchers in the field of anticoagulation.
Data Presentation: Quantitative Comparison of FXa Inhibitors
The following tables summarize the key in vitro quantitative data for this compound and other prominent DOACs. It is important to note that the data has been aggregated from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Inhibition of Human Factor Xa
| Compound | Inhibition Constant (Ki) (nM) | IC50 (nM) |
| This compound (TAK-442) | 1.8[1] | Not Reported |
| Apixaban | Not Reported | 0.87[2] |
| Rivaroxaban | Not Reported | 1.9[2] |
| Edoxaban | Not Reported | 0.62[2] |
Table 2: Effect on In Vitro Coagulation Assays
| Compound | Concentration to Double Prothrombin Time (PT) (µM) | Concentration to Double Activated Partial Thromboplastin Time (aPTT) (µM) | Relative PT-Prolonging Potency (vs. This compound) |
| This compound (TAK-442) | 0.55[1] | 0.59[1] | 1[1] |
| Apixaban | Not Reported | Not Reported | 0.46 - 1.3[1] |
| Rivaroxaban | Not Reported | Not Reported | 2.0 - 2.6[1] |
| Edoxaban | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Determination of Inhibition Constant (Ki) for Factor Xa
The inhibitory activity of the compounds against purified human Factor Xa is typically determined using a chromogenic substrate assay.
Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. The inhibitor competes with the chromogenic substrate for the active site of FXa.
General Protocol:
-
Purified human Factor Xa is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a buffer solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4) and temperature (e.g., 37°C).
-
Following the incubation period, a chromogenic substrate specific for Factor Xa is added to the mixture.
-
The rate of substrate hydrolysis, which results in the release of a colored product (e.g., p-nitroaniline), is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm).
-
The inhibition constant (Ki) is then calculated from the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) is added to plasma, initiating the coagulation cascade, and the time to clot formation is measured.
General Protocol:
-
Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
The plasma is incubated with various concentrations of the test compound.
-
A commercially available PT reagent containing tissue factor and calcium chloride is added to the plasma sample.
-
The time taken for a fibrin clot to form is measured using a coagulometer, which can detect changes in optical density or mechanical movement.
-
The concentration of the compound that doubles the baseline PT is determined from the dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to plasma, followed by calcium, and the time to clot formation is measured.
General Protocol:
-
Platelet-poor plasma is incubated with varying concentrations of the test compound.
-
An aPTT reagent containing a contact activator and phospholipids is added to the plasma and incubated for a specified time.
-
Calcium chloride is then added to initiate coagulation.
-
The time to fibrin clot formation is measured using a coagulometer.
-
The concentration of the compound that doubles the baseline aPTT is determined from the dose-response curve.
Chromogenic Anti-Xa Assay
This assay specifically measures the inhibitory activity against Factor Xa in plasma.
Principle: A known amount of excess Factor Xa is added to plasma containing a direct FXa inhibitor. The residual, uninhibited FXa cleaves a chromogenic substrate, and the color intensity is inversely proportional to the concentration of the inhibitor.
General Protocol:
-
Platelet-poor plasma is incubated with the test compound.
-
A reagent containing a fixed amount of bovine or human Factor Xa is added.
-
After a brief incubation, a chromogenic substrate for Factor Xa is added.
-
The rate of color development is measured spectrophotometrically.
-
The concentration of the inhibitor is determined by comparing the result to a standard curve prepared with known concentrations of the specific drug.
Mandatory Visualization
Caption: Coagulation cascade showing the point of inhibition for Factor Xa inhibitors like this compound.
Caption: Experimental workflow for a typical in vitro chromogenic anti-Xa assay.
References
Letaxaban's Binding Affinity to Factor Xa: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Letaxaban's binding affinity to its target, Factor Xa (FXa), with other direct oral anticoagulants (DOACs). The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound.
Comparative Binding Affinity of Factor Xa Inhibitors
The efficacy of a direct FXa inhibitor is closely related to its binding affinity for the target enzyme. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other commercially available FXa inhibitors.
| Compound | Type of Inhibition | Target | IC50 (nM) | Ki (nM) |
| This compound (TAK-442) | Direct, Competitive | Factor Xa | 2.2 | - |
| Apixaban | Direct, Selective | Factor Xa | - | 0.08 |
| Rivaroxaban | Direct, Competitive | Factor Xa | >20 (µM) for other serine proteases | 0.4[1][2][3][4] |
| Edoxaban | Direct, Selective | Factor Xa | - | 0.56[5] |
Note: IC50 and Ki values are dependent on experimental conditions and may vary between different studies.
Experimental Protocols
The determination of a compound's binding affinity to Factor Xa can be performed using various experimental techniques. A common and reliable method is the chromogenic assay.
Chromogenic Anti-Factor Xa Assay Protocol
This protocol is adapted from commercially available Factor Xa inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified human Factor Xa.
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used to quantify this activity. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified Human Factor Xa
-
Chromogenic Factor Xa Substrate
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
Test Inhibitor (this compound) and Reference Inhibitors (e.g., Apixaban, Rivaroxaban)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitors in assay buffer to achieve a range of final concentrations in the assay.
-
Dilute the purified Human Factor Xa to a working concentration in assay buffer. The optimal concentration should be determined empirically to give a robust signal.
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add a defined volume of assay buffer to all wells of a 96-well microplate.
-
Add a small volume of the diluted test inhibitor or reference inhibitor to the appropriate wells. For control wells, add the same volume of vehicle (e.g., DMSO).
-
Add the diluted Factor Xa solution to all wells except for the blank wells (which should only contain assay buffer and substrate).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to Factor Xa.
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Subtract the background rate from the blank wells.
-
Plot the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process for its validation, the following diagrams are provided.
References
- 1. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Selectivity Profile of Letaxaban: A Comparative Analysis with Other Direct Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of Letaxaban, a direct Factor Xa (FXa) inhibitor, against other serine proteases. Due to the discontinuation of this compound's clinical development, publicly available data on its comprehensive selectivity profile is limited. Therefore, this guide establishes a comparative framework using data from other well-characterized direct FXa inhibitors, namely Apixaban, Rivaroxaban, and Betrixaban. Understanding the selectivity of these molecules is paramount for assessing their therapeutic window and potential off-target effects.
Executive Summary
This compound (TAK-442) is an oral, direct inhibitor of Factor Xa, a critical serine protease in the coagulation cascade.[1] The efficacy and safety of such anticoagulants are intrinsically linked to their high selectivity for FXa over other structurally similar serine proteases. Off-target inhibition can lead to a range of adverse effects, including bleeding complications and other systemic toxicities. This guide explores the expected selectivity profile of this compound by comparing it with established FXa inhibitors, details the experimental protocols for assessing such selectivity, and provides visual representations of the key biological pathways and experimental workflows.
Comparative Selectivity of Direct Factor Xa Inhibitors
The primary measure of an inhibitor's selectivity is the ratio of its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for the target enzyme versus other enzymes. A higher ratio signifies greater selectivity. The following table summarizes the available data for leading FXa inhibitors against FXa and thrombin, another key serine protease in the coagulation cascade.
| Compound | Target | Ki (nM) | Thrombin Inhibition (Ki or IC50 in nM) | Selectivity (Fold difference vs. Thrombin) |
| This compound | Factor Xa | Data not publicly available | Data not publicly available | Data not publicly available |
| Apixaban | Factor Xa | 0.08[2] | >2,400 | >30,000[2] |
| Rivaroxaban | Factor Xa | 0.7 | >10,000 | >14,000 |
| Betrixaban | Factor Xa | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Direct comparative Ki values for all compounds against a full panel of serine proteases are not consistently available in the public domain. The selectivity fold is a key indicator of the inhibitor's specificity.
A broader measure of anticoagulant effect can be observed through thrombin generation assays. The IC50 values for the inhibition of thrombin generation provide a functional assessment of the inhibitors' potency in a more physiological context.
| Compound | IC50 for Thrombin Generation Inhibition (ng/mL) |
| Apixaban | 50 |
| Edoxaban | 58 |
| Betrixaban | 60 |
| Rivaroxaban | 100 |
Data from in vitro studies comparing the anticoagulant profiles of various Factor Xa inhibitors.
Experimental Protocols
The determination of an inhibitor's selectivity profile involves a series of in vitro enzymatic assays. Below is a detailed methodology for assessing the cross-reactivity of a compound like this compound against a panel of serine proteases.
Protocol: Determination of Inhibitory Activity (IC50 and Ki) against a Serine Protease Panel
1. Materials and Reagents:
- Purified recombinant human serine proteases (e.g., Factor Xa, thrombin, trypsin, plasmin, activated protein C)
- Specific chromogenic or fluorogenic substrates for each protease
- Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)
- 96-well microplates
- Microplate reader capable of measuring absorbance or fluorescence
2. Experimental Procedure:
- Enzyme and Substrate Optimization: For each protease, determine the optimal concentration of enzyme and substrate to yield a linear reaction rate over a defined period.
- Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
- Assay Protocol:
- Add a fixed volume of the appropriate serine protease to each well of a 96-well plate.
- Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.
- Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.
- Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
3. Data Analysis:
- Calculate the initial reaction velocity (rate) for each inhibitor concentration.
- Normalize the data by expressing the remaining enzyme activity as a percentage of the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
- If the inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.
Visualizing Key Processes
To better understand the context of this compound's mechanism and the experimental approach to its characterization, the following diagrams are provided.
References
A Comparative Guide: Letaxaban's Anticoagulant Profile vs. Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticoagulant effects of Letaxaban, a direct Factor Xa inhibitor, and warfarin, a long-standing vitamin K antagonist. Due to the discontinued development of this compound, direct head-to-head clinical trial data is unavailable. Therefore, this guide leverages data from other direct Factor Xa inhibitors as a surrogate to provide a comparative benchmark against warfarin, a standard of care in anticoagulation therapy.
Mechanism of Action
This compound: As a direct Factor Xa inhibitor, this compound binds directly to and inhibits Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1] this compound has also been shown to possess anti-inflammatory properties by intervening in the PAR1 signaling pathway.[1]
Warfarin: Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[2] This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the synthesis of active coagulation factors II, VII, IX, and X in the liver.[2] By depleting functional vitamin K, warfarin reduces the production of these key clotting factors.
Preclinical and Clinical Efficacy: A Comparative Overview
While specific quantitative data for this compound remains largely unpublished, the following table summarizes typical comparative data between direct Factor Xa inhibitors (represented by compounds like rivaroxaban and apixaban) and warfarin, based on extensive preclinical and clinical research.
| Parameter | Direct Factor Xa Inhibitors (this compound Class) | Warfarin |
| Onset of Action | Rapid (within hours) | Slow (days)[2] |
| Dosing | Fixed daily dose | Variable, requires frequent monitoring and adjustment |
| Monitoring | Generally not required | Routine INR monitoring is essential[2][3] |
| Food Interactions | Minimal | Significant interactions with vitamin K-rich foods |
| Drug Interactions | Fewer than warfarin | Numerous drug-drug interactions |
| Half-life | Shorter | Longer |
| Reversibility | Specific reversal agents available (e.g., Andexanet alfa) | Reversal achievable with vitamin K and prothrombin complex concentrates |
| Efficacy (Stroke Prevention in AF) | Non-inferior or superior to warfarin | Established efficacy |
| Major Bleeding Risk | Similar or lower risk of intracranial hemorrhage compared to warfarin | Higher risk of intracranial hemorrhage |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of Factor Xa inhibitors and warfarin are outlined below.
In Vitro Anticoagulant Activity Assays
Objective: To determine the in vitro anticoagulant potency of the test compound.
Methodology:
-
Prothrombin Time (PT):
-
Human plasma is incubated with the test compound at various concentrations.
-
Thromboplastin reagent is added to initiate the extrinsic and common pathways of coagulation.
-
The time to clot formation is measured.[4]
-
Results are often expressed as the concentration required to double the baseline clotting time.
-
-
Activated Partial Thromboplastin Time (aPTT):
In Vivo Models of Thrombosis
Objective: To evaluate the antithrombotic efficacy of the test compound in a living organism.
Methodology:
-
Venous Thrombosis Models (e.g., Inferior Vena Cava Stasis Model in Rats):
-
Arterial Thrombosis Models (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Mice):
-
The carotid artery of an anesthetized mouse is exposed.
-
A filter paper saturated with ferric chloride is applied to the artery to induce endothelial injury and subsequent thrombosis.[8]
-
The test compound or vehicle is administered prior to injury.
-
Blood flow is monitored to determine the time to vessel occlusion.[8]
-
Clinical Trial Design for Stroke Prevention in Atrial Fibrillation
Objective: To assess the efficacy and safety of a novel oral anticoagulant compared to warfarin in patients with non-valvular atrial fibrillation (AF).
Methodology (based on landmark trials like ARISTOTLE and ROCKET-AF): [10][11]
-
Study Design: Double-blind, double-dummy, randomized, active-controlled trial.[10][11]
-
Patient Population: Patients with documented non-valvular AF and at least one additional risk factor for stroke.[11][12]
-
Intervention:
-
Primary Efficacy Endpoint: Composite of ischemic or hemorrhagic stroke and systemic embolism.[10]
-
Primary Safety Endpoint: Major bleeding events.[10]
-
Duration: Event-driven, typically continuing until a prespecified number of primary events have occurred.
Visualizing the Mechanisms and Workflows
Diagram 1: Signaling Pathway of this compound (Direct Factor Xa Inhibitor)
Caption: this compound directly inhibits Factor Xa, preventing thrombin generation.
Diagram 2: Signaling Pathway of Warfarin (Vitamin K Antagonist)
Caption: Warfarin inhibits VKORC1, reducing active clotting factor synthesis.
Diagram 3: Experimental Workflow for In Vivo Thrombosis Model
Caption: A typical workflow for evaluating anticoagulants in animal models.
References
- 1. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of warfarin dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Prothrombin Time, Activated Partial Thromboplastin Time, and Fibrinogen Reference Intervals for Inbred Strain 13/N Guinea Pigs (Cavia porcellus) and Validation of Low Volume Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 6. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
- 7. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 8. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 10. Randomized controlled clinical trials versus real-life atrial fibrillation patients treated with oral anticoagulants. Do we treat the same patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 12. Randomized Clinical Trial to Evaluate an Atrial Fibrillation Stroke Prevention Shared Decision‐Making Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thrombosiscanada.ca [thrombosiscanada.ca]
- 14. Warfarin - Province of British Columbia [www2.gov.bc.ca]
In Vitro Showdown: A Comparative Analysis of Letaxaban and Edoxaban
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed in vitro comparison of two direct Factor Xa (FXa) inhibitors: Letaxaban (TAK-442) and Edoxaban. This document synthesizes key experimental data on their biochemical potency, anticoagulant activity, and selectivity, offering a foundational resource for preclinical assessment and further research.
Both this compound and Edoxaban are small molecule inhibitors that directly target the active site of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting FXa, these compounds effectively block the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development. While Edoxaban has seen successful clinical application, this compound's development was discontinued. Understanding their comparative in vitro profiles remains valuable for the broader field of anticoagulant research.
Biochemical Potency and Selectivity
The cornerstone of a direct FXa inhibitor's efficacy lies in its high affinity and specificity for its target. The following table summarizes the key in vitro biochemical parameters for this compound and Edoxaban, quantifying their inhibitory potency against Factor Xa and their selectivity over other related serine proteases.
| Parameter | This compound (TAK-442) | Edoxaban | Reference |
| FXa Inhibition Constant (Ki) | 1.8 nM | 0.561 nM (free FXa) 2.98 nM (prothrombinase-bound FXa) | [1][2] |
| FXa Inhibition (IC50) | 2.2 nM | 2.3 nM (free FXa) 8.2 nM (clot-bound FXa) | [3][4] |
| Selectivity for FXa over Thrombin | >440-fold | >10,000-fold | [1][2] |
| Selectivity for FXa over Trypsin | >60,000 nM (IC50) | >10,000-fold | [2][3] |
| Selectivity for FXa over Factor IXa | 4,500 nM (IC50) | >10,000-fold | [3][5] |
| Selectivity for FXa over t-PA | 44,000 nM (IC50) | Not Specified | [3] |
Anticoagulant Activity in Human Plasma
The in vitro anticoagulant effects of this compound and Edoxaban are typically assessed through standard clotting assays: the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). These assays measure the time to clot formation upon activation of the extrinsic/common and intrinsic/common pathways, respectively. The data below reflects the concentrations required to double the baseline clotting time in human plasma.
| Assay | This compound (TAK-442) | Edoxaban | Reference |
| Prothrombin Time (PT) Doubling Concentration | 0.55 µM | 0.256 µM | [1][6] |
| Activated Partial Thromboplastin Time (aPTT) Doubling Concentration | 0.59 µM | 0.508 µM | [1][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade targeted by this compound and Edoxaban, and a typical experimental workflow for their in vitro characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays used to characterize FXa inhibitors.
Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibition of purified human Factor Xa by the test compound.
-
Reagents and Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
Test compounds (this compound, Edoxaban) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of purified human Factor Xa is prepared in the Tris-HCl buffer.
-
Serial dilutions of the test compounds are prepared.
-
In a 96-well plate, the Factor Xa solution is incubated with varying concentrations of the test compound (or vehicle control) for a specified period at 37°C.
-
The reaction is initiated by the addition of the chromogenic FXa substrate.
-
The rate of substrate cleavage, which results in a color change, is monitored kinetically by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated from the reaction rates at different inhibitor concentrations.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
-
Reagents and Materials:
-
Pooled normal human platelet-poor plasma (citrated)
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds (this compound, Edoxaban)
-
Coagulometer
-
-
Procedure:
-
Pooled normal human plasma is spiked with various concentrations of the test compound or vehicle control and incubated at 37°C.
-
The thromboplastin reagent is added to the plasma sample and incubated for a defined period.
-
Clotting is initiated by the addition of CaCl2.
-
The time taken for clot formation is measured in seconds using a coagulometer.
-
The concentration of the inhibitor that doubles the baseline clotting time is determined.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Reagents and Materials:
-
Pooled normal human platelet-poor plasma (citrated)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds (this compound, Edoxaban)
-
Coagulometer
-
-
Procedure:
-
Pooled normal human plasma is spiked with various concentrations of the test compound or vehicle control.
-
The plasma sample is incubated with the aPTT reagent at 37°C for a specified time to allow for the activation of contact factors.
-
Clotting is initiated by the addition of CaCl2.
-
The time to clot formation is recorded in seconds using a coagulometer.
-
The concentration of the inhibitor required to double the baseline clotting time is calculated.
-
Concluding Remarks
The in vitro data presented in this guide demonstrates that both this compound and Edoxaban are potent and selective inhibitors of Factor Xa. Edoxaban exhibits a slightly higher potency for free FXa in terms of its Ki value. In plasma-based clotting assays, Edoxaban generally demonstrates a stronger anticoagulant effect at lower concentrations compared to this compound, as evidenced by the lower concentrations required to double both PT and aPTT. The high selectivity of both compounds for Factor Xa over other serine proteases, particularly thrombin, is a key characteristic of this class of anticoagulants, minimizing off-target effects. This comparative guide serves as a valuable resource for researchers in the field, providing a side-by-side in vitro profile of these two Factor Xa inhibitors based on available experimental data.
References
- 1. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 2. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 4. diapharma.com [diapharma.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Anti-Xa Assays [practical-haemostasis.com]
A Comparative Guide: Letaxaban vs. Low Molecular Weight Heparin in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Letaxaban (TAK-442), a direct Factor Xa inhibitor, and low molecular weight heparin (LMWH) in animal models of thrombosis. Due to the discontinuation of this compound's clinical development, direct comparative preclinical studies against LMWH are scarce. This guide therefore presents available data for this compound and juxtaposes it with representative data for LMWH from similar, well-established animal models to offer a comprehensive overview for research and development purposes.
Mechanism of Action: A Tale of Two Anticoagulants
This compound and Low Molecular Weight Heparin (LMWH) both exert their anticoagulant effects by targeting Factor Xa (FXa), a critical enzyme in the coagulation cascade. However, their mechanisms of inhibition are distinct.
This compound is a direct FXa inhibitor, meaning it binds directly to the active site of the FXa enzyme, thereby blocking its activity and preventing the conversion of prothrombin to thrombin. This action is independent of other plasma proteins.
Low Molecular Weight Heparin (LMWH) , on the other hand, is an indirect FXa inhibitor. It works by binding to and potentiating the activity of antithrombin (AT), a natural anticoagulant protein in the blood. The LMWH-AT complex then inactivates FXa at a much faster rate than AT alone.
Comparative mechanisms of action for this compound and LMWH.
Efficacy in Venous Thrombosis Animal Models
Venous thrombosis models in animals are crucial for evaluating the antithrombotic potential of new drug candidates. A commonly used model is the rabbit jugular vein thrombosis model, where thrombus formation is induced by a combination of stasis and vessel injury.
Quantitative Data Summary: Venous Thrombosis
| Compound | Animal Model | Dosing Regimen | Thrombus Weight Reduction (%) | Reference |
| This compound (TAK-442) | Rabbit Venous Thrombosis | 50 µg/kg IV bolus + infusion | 50% | [1] |
| 100 µg/kg IV bolus + infusion | 81% | [1] | ||
| LMWH (Dalteparin) | Rabbit Venous Thrombosis | 50 anti-Xa IU/kg IV | Significant reduction | [2] |
| LMWH (Enoxaparin) | Rabbit Vena Cava Thrombosis | Dose-dependent reduction | Dose-dependent | [3] |
Note: Direct statistical comparison is not possible due to variations in experimental design across different studies.
Efficacy in Arterial/Arteriovenous Shunt Thrombosis Animal Models
Arterial thrombosis models, often involving an arteriovenous shunt, are employed to assess the efficacy of anticoagulants in a high-shear stress environment, which is more representative of arterial clots.
Quantitative Data Summary: Arteriovenous Shunt Thrombosis
| Compound | Animal Model | Dosing Regimen | Thrombus Weight Reduction (%) | Reference |
| This compound (TAK-442) | Rabbit Arteriovenous Shunt | 37.5 µg/kg total dose | ~40% | [4][5] |
| (Tissue Factor-Stimulated) | 75 µg/kg total dose | ~60% | [4][5] | |
| LMWH (Nadroparin & Enoxaparin) | Rabbit Arterial Thrombosis | Various doses | Superior to saline control | [6] |
Note: The this compound study utilized a tissue factor-stimulated model, which may enhance thrombogenicity compared to other models.
Bleeding Risk Assessment in Animal Models
A critical aspect of anticoagulant development is the assessment of bleeding risk. The rat tail transection model is a standard method to evaluate the effect of a compound on bleeding time.
Quantitative Data Summary: Bleeding Time
| Compound | Animal Model | Dosing Regimen | Effect on Bleeding Time | Reference |
| This compound (TAK-442) | Not specified in detail, but mentioned in rabbit study | 500 µg/kg | No significant effect | [1] |
| LMWH | Rat Tail Transection | Various doses | Dose-dependent increase | [7] |
Experimental Protocols
Rabbit Venous Thrombosis Model (this compound)
-
Animal Species: Rabbit.
-
Thrombosis Induction: A model of venous thrombosis was utilized. While the specific details of induction for the this compound study are not fully elaborated in the abstract, a common method involves a combination of endothelial injury and blood flow stasis in a jugular vein.[1]
-
Drug Administration: this compound was administered as an intravenous (IV) bolus followed by a 1-hour infusion.[1]
-
Efficacy Endpoint: The primary outcome was the reduction in thrombus weight compared to a control group.[1]
Workflow for a typical rabbit venous thrombosis model.
Rabbit Arteriovenous Shunt Thrombosis Model (this compound)
-
Animal Species: Rabbit.
-
Model Setup: An arteriovenous shunt is created, typically between the carotid artery and the jugular vein, with a thrombogenic surface (e.g., a silk thread) placed within the shunt. In the study with this compound, the silk thread was soaked with recombinant human tissue factor to stimulate thrombosis.[4][5]
-
Drug Administration: this compound was administered intravenously.[4][5]
-
Efficacy Endpoint: The weight of the thrombus formed on the thrombogenic surface was measured.[4][5]
Rat Tail Transection Bleeding Model (LMWH)
-
Animal Species: Rat.
-
Procedure: After administration of the test compound (LMWH or vehicle), the distal portion of the rat's tail is transected.[7]
-
Bleeding Measurement: The duration of bleeding is monitored until cessation. The tail is often immersed in saline at a constant temperature to standardize the conditions.[8]
-
Safety Endpoint: The primary outcome is the bleeding time, which is compared between the treated and control groups.[7]
Workflow for the rat tail transection bleeding model.
Conclusion
The available preclinical data suggests that this compound is an effective antithrombotic agent in both venous and arterial thrombosis models in rabbits. Notably, at a dose that produced significant antithrombotic effects, this compound did not prolong bleeding time in one reported study, suggesting a potentially favorable safety profile.[1]
Low molecular weight heparins are also well-established as effective antithrombotic agents in a variety of animal models. However, they are known to cause a dose-dependent increase in bleeding time.
References
- 1. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of experimental venous thrombosis in rabbits with low molecular weight heparin, dextran and their combinations, administered before or during induction of venous endothelial trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel model of venous thrombosis in the vena cava of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-thrombotic effect of a factor Xa inhibitor TAK-442 in a rabbit model of arteriovenous shunt thrombosis stimulated with tissue factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-thrombotic effect of a factor Xa inhibitor TAK-442 in a rabbit model of arteriovenous shunt thrombosis stimulated with tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct comparison of enoxaparin and nadroparin in a rabbit model of arterial thrombosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bleeding times in rats treated with heparin, heparin fragments of high and low anticoagulant activity and chemically modified heparin fragments of low anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Structural and Quantitative Comparison of Letaxaban and Other Xabans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features and in vitro efficacy of Letaxaban, a discontinued direct Factor Xa inhibitor, with other clinically approved xabans: Apixaban, Rivaroxaban, Edoxaban, and Betrixaban. The information is intended to support research and drug development efforts in the field of anticoagulation.
Introduction to Xabans
Xabans are a class of direct oral anticoagulants (DOACs) that specifically and reversibly inhibit Factor Xa, a critical enzyme in the coagulation cascade.[1] By blocking Factor Xa, these agents prevent the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[2][3] This targeted mechanism of action offers a more predictable anticoagulant response compared to traditional anticoagulants like warfarin.[4]
Chemical Structures
The chemical structures of this compound and other prominent xabans reveal both common scaffolds and unique side chains that influence their pharmacological properties.
-
This compound: Information on the specific chemical structure of this compound is less publicly available due to its discontinued development. However, it is known to be a small-molecule, orally active, and selective direct FXa inhibitor.[5][6]
-
Apixaban: Features a pyrazolo[3,4-c]pyridine core with a methoxyphenyl group and a piperidinone-containing phenyl group.[7]
-
Rivaroxaban: Contains a central oxazolidinone ring with a chlorothiophene carboxamide moiety.[8]
-
Edoxaban: Characterized by a thiazolopyridine core structure.[9]
-
Betrixaban: Possesses a central benzamide scaffold with a chloropyridine and a dimethylformamidine-substituted phenyl group.[10]
Comparative Analysis of In Vitro Efficacy
The in vitro potency of xabans is typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) against Factor Xa. Lower values indicate higher potency.
| Drug | Ki (nM) for human Factor Xa | IC50 (nM) for human Factor Xa | Reference(s) |
| This compound | Data not readily available | Data not readily available | |
| Apixaban | 0.08 | 0.7 (cell-free) | [11][12][13] |
| Rivaroxaban | 0.4 | 0.7 (cell-free), 21 (endogenous) | [7][8][14][15] |
| Edoxaban | 0.561 | 2.3 (free FXa), 8.2 (clot-bound FXa) | [9][16][17][18] |
| Betrixaban | 0.117 | 1.5 | [10] |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of xabans determine their dosing frequency and potential for drug-drug interactions.
| Drug | Bioavailability (%) | Half-life (hours) | Protein Binding (%) | Metabolism | Reference(s) |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |
| Apixaban | ~50 | 12 | 87 | Primarily CYP3A4/5 | [19][20] |
| Rivaroxaban | 80-100 (with food) | 5-9 (young), 11-13 (elderly) | 92-95 | CYP3A4, CYP2J2, and CYP-independent mechanisms | [7][19] |
| Edoxaban | ~62 | 10-14 | 55 | Minimal, primarily hydrolysis | [9] |
| Betrixaban | ~34 | 19-27 | ~60 | Minimal hepatic metabolism | [21] |
Experimental Protocols
Determination of Factor Xa Inhibition (Ki and IC50)
A common method for determining the in vitro potency of Factor Xa inhibitors is a chromogenic assay.[22]
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of purified human Factor Xa on a specific chromogenic substrate. The rate of color development is inversely proportional to the inhibitor's potency.
General Protocol Outline:
-
Reagents and Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compounds (xabans) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of purified human Factor Xa is pre-incubated with varying concentrations of the test compound (xaban) in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.[8]
-
Visualizations
Caption: The coagulation cascade highlighting the central role of Factor Xa and the inhibitory action of xabans.
References
- 1. drugs.com [drugs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oatext.com [oatext.com]
- 4. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Apixaban | Factor Xa | TargetMol [targetmol.com]
- 12. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. A randomized direct comparison of the pharmacokinetics and pharmacodynamics of apixaban and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Xa Assays [practical-haemostasis.com]
Safety Operating Guide
Proper Disposal of Letaxaban: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Letaxaban is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on general best practices for the disposal of research-grade pharmaceutical waste and information on similar direct factor Xa inhibitors. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound is an orally active and selective direct factor Xa inhibitor intended for research use only.[1] As with many pharmaceutical compounds, it is crucial to handle and dispose of this compound in a manner that complies with all applicable local, state, and federal regulations. Research laboratories generate a variety of waste streams, and the proper segregation and disposal of chemical and pharmaceutical waste are paramount to maintaining a safe and compliant work environment.[1]
Hazard and Disposal Information of Similar Compounds
To provide context for the handling and disposal of this compound, the following table summarizes key information for Rivaroxaban and Apixaban, which are also direct factor Xa inhibitors. It is important to note that this information should be used for guidance only and does not replace the need for a specific Safety Data Sheet (SDS) for this compound.
| Property | Rivaroxaban | Apixaban |
| Primary Hazard | Harmful if swallowed. Toxic to aquatic life with long lasting effects.[2][3] | Causes damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | Safety glasses, gloves, lab coat.[3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[2] | Must not be disposed of together with household garbage. Do not allow product to reach sewage system.[4] |
| Environmental Precautions | Avoid release to the environment.[2] | Do not allow product to reach ground water, water course or sewage system.[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general guidelines for pharmaceutical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials that have come into contact with the compound should be placed in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound and be sealable.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
3. Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
4. Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
5. Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a research laboratory.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
Essential Safety and Operational Guidance for Handling Letaxaban
Disclaimer: Letaxaban is an orally active and selective direct Factor Xa (FXa) inhibitor intended for research use.[1] This document provides guidance on personal protective equipment (PPE) and handling procedures based on available safety data for analogous compounds. All laboratory personnel must be thoroughly trained in the procedures outlined below before handling this compound.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of aerosolized particles and skin contact. Adherence to the following PPE protocols is mandatory to ensure personnel safety.
Table 1: Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (EN ISO 374 compliant) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or when handling large quantities. | Minimizes the risk of inhaling aerosolized powder. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Source: Compiled from safety data sheets of similar FXa inhibitors.
Handling and Storage Procedures
This compound is a potent pharmacological agent and should be handled with care in a controlled environment.
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Emergency Procedures
Immediate and appropriate response to exposure or spills is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Source: Compiled from safety data sheets of similar FXa inhibitors.
Spill Management:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material to contain the spill. Avoid generating dust.
-
Collect: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through a licensed waste disposal contractor. Do not allow the product to enter drains or waterways.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a research setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
